Product packaging for Antitubercular agent-31(Cat. No.:)

Antitubercular agent-31

Cat. No.: B12400037
M. Wt: 502.6 g/mol
InChI Key: VSAHBFJLXQQAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-31 is a useful research compound. Its molecular formula is C20H24F2N4O5S2 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24F2N4O5S2 B12400037 Antitubercular agent-31

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24F2N4O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

2-[4-[(4,4-difluorocyclohexyl)methyl]piperazin-1-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C20H24F2N4O5S2/c1-33(30,31)14-10-15-17(16(11-14)26(28)29)32-19(23-18(15)27)25-8-6-24(7-9-25)12-13-2-4-20(21,22)5-3-13/h10-11,13H,2-9,12H2,1H3

InChI Key

VSAHBFJLXQQAMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(CC3)CC4CCC(CC4)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitubercular agent-31, also identified as Compound 2, is a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth. This document provides a comprehensive technical overview of its core mechanism of action, which involves the targeted inhibition of decaprenyl-phosphoribose-2'-epimerase (DprE1). DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a critical target for novel antitubercular therapies. This guide summarizes the available quantitative data, details the experimental protocols for assessing the agent's activity, and visualizes the relevant biochemical pathway and experimental workflows.

Core Mechanism of Action: Inhibition of DprE1

The primary molecular target of this compound is the enzyme decaprenyl-phosphoribose-2'-epimerase (DprE1).[1][2][3] DprE1 is a flavoenzyme that plays a pivotal role in the synthesis of arabinogalactan, a major component of the mycobacterial cell wall.[4][5] Specifically, DprE1 catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-arabinose (DPA), which is the sole donor of arabinofuranose for the synthesis of both arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound effectively blocks the formation of these essential cell wall components, leading to compromised cell wall integrity and ultimately, bacterial cell death.[4][5]

Quantitative Biological Activity

The biological activity of this compound has been quantified through in vitro assays, demonstrating potent activity against both the enzymatic target and whole mycobacterial cells. The key quantitative metrics are summarized in the table below.

ParameterValueTarget/OrganismReference
Minimum Inhibitory Concentration (MIC) 0.03 µMMycobacterium tuberculosis H37Rv[1][2][3]
Half-maximal Inhibitory Concentration (IC50) 1.1 µMDprE1 Enzyme[1][2][3]
Table 1: Summary of Quantitative Biological Data for this compound

Signaling and Biosynthetic Pathways

This compound intervenes in the arabinogalactan biosynthesis pathway. The following diagram illustrates the epimerization step catalyzed by DprE1 and the point of inhibition by the agent.

DprE1_Inhibition_Pathway DPR DPR DPA DPA Arabinogalactan_Synthesis Arabinogalactan & Lipoarabinomannan Synthesis DPA->Arabinogalactan_Synthesis DprE1 DprE1 DprE1->DPA Product Agent31 Antitubercular agent-31 Agent31->DprE1 Inhibition

Figure 1: DprE1 Inhibition by this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and the IC50 for DprE1 inhibition. It is important to note that the specific protocols for this compound are proprietary to the discovering entity and are not publicly available. The methodologies described here are based on standard practices in the field.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC of this compound against M. tuberculosis H37Rv is typically determined using a broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO or vehicle)

Protocol:

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase. The culture is then diluted to a standardized cell density (e.g., McFarland standard of 0.5), which is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound, as well as to positive and negative control wells.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Growth Assessment: After incubation, a resazurin solution is added to each well. The plates are incubated for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

MIC_Assay_Workflow Start Start End End Inoculum Prepare M. tuberculosis Inoculum Dilution Serial Dilution of This compound Inoculum->Dilution Inoculate_Plate Inoculate 96-well Plate Dilution->Inoculate_Plate Incubate Incubate at 37°C (7-14 days) Inoculate_Plate->Incubate Add_Resazurin Add Resazurin Solution Incubate->Add_Resazurin Incubate_24h Incubate at 37°C (24 hours) Add_Resazurin->Incubate_24h Read_Results Assess Color Change Incubate_24h->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Determine_MIC->End

Figure 2: MIC Assay Experimental Workflow.
DprE1 Inhibition Assay (IC50 Determination)

The IC50 of this compound against DprE1 is determined by measuring the reduction in the conversion of a substrate in the presence of the inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the DprE1 enzymatic activity.

Materials:

  • Recombinant purified DprE1 enzyme

  • Substrate: decaprenyl-phospho-ribose (DPR)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer with appropriate pH and co-factors)

  • Detection system (e.g., a coupled enzyme system or chromatographic separation to measure product formation)

  • 96-well microtiter plates

Protocol:

  • Compound Dilution: A serial dilution of this compound is prepared in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: The DprE1 enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DPR.

  • Reaction Incubation: The reaction mixture is incubated for a specific time during which the enzyme is in its linear reaction range.

  • Termination of Reaction: The reaction is stopped, for example, by adding a quenching agent or by heat inactivation.

  • Detection of Product: The amount of product (DPA) formed is quantified. This can be done using various methods, such as HPLC, or a coupled-enzyme assay where the product of the DprE1 reaction is a substrate for a second enzyme that produces a fluorescent or colorimetric signal.

  • IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

IC50_Assay_Workflow Start Start End End Dilution Serial Dilution of This compound Pre_incubation Pre-incubate DprE1 with Inhibitor Dilution->Pre_incubation Add_Substrate Initiate Reaction with DPR Substrate Pre_incubation->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Terminate_Reaction Stop the Reaction Incubate_Reaction->Terminate_Reaction Quantify_Product Quantify DPA Product Terminate_Reaction->Quantify_Product Calculate_IC50 Calculate % Inhibition & Determine IC50 Quantify_Product->Calculate_IC50 Calculate_IC50->End

Figure 3: DprE1 IC50 Assay Experimental Workflow.

Conclusion

This compound is a potent inhibitor of M. tuberculosis, exerting its bactericidal effect through the specific inhibition of DprE1, an essential enzyme for the biosynthesis of the mycobacterial cell wall. Its low micromolar and nanomolar activities in enzymatic and whole-cell assays, respectively, underscore its potential as a lead compound for the development of new antitubercular drugs. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

References

Technical Guide: Target Identification and Validation of Antitubercular Agent-31 (ATA-31)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2][3] This document provides a comprehensive technical overview of the target identification and validation process for a novel hypothetical antitubercular agent, designated ATA-31. ATA-31 was initially identified through a whole-cell phenotypic screen against Mtb H37Rv, demonstrating potent bactericidal activity. This guide details the subsequent experimental workflow to elucidate its molecular target and validate it for further drug development. The primary identified target of ATA-31 is the enzyme InhA, a key component of the fatty acid synthase II (FAS-II) system, which is crucial for mycolic acid biosynthesis.[4]

Target Identification Workflow

The strategy for identifying the molecular target of ATA-31 involved a multi-pronged approach, combining chemical proteomics with genetic methods to ensure robust and corroborating evidence. The overall workflow is depicted below.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation phenotypic_screen Whole-Cell Phenotypic Screen ata_31_hit ATA-31 Identified (Potent Anti-Mtb Activity) phenotypic_screen->ata_31_hit affinity_chrom Affinity Chromatography- Mass Spectrometry ata_31_hit->affinity_chrom proteomic_analysis Proteomic Analysis of Bound Proteins affinity_chrom->proteomic_analysis putative_targets Identification of Putative Targets (e.g., InhA) proteomic_analysis->putative_targets biochemical_assay Biochemical Assays (InhA Enzyme Inhibition) putative_targets->biochemical_assay genetic_validation Genetic Validation (CRISPRi Knockdown) putative_targets->genetic_validation target_engagement Cellular Target Engagement Assays biochemical_assay->target_engagement genetic_validation->target_engagement validated_target Validated Target: InhA target_engagement->validated_target

Caption: Overall workflow for ATA-31 target identification and validation.

Affinity Chromatography-Mass Spectrometry

To identify proteins that directly interact with ATA-31, an affinity chromatography approach was employed.[5][6] This method involves immobilizing the compound on a solid support to capture its binding partners from Mtb lysate.

Data Summary: Putative Protein Targets for ATA-31

The following table summarizes the top protein candidates identified through affinity chromatography coupled with mass spectrometry, ranked by peptide count and score.

RankProtein IDProtein NameGene NamePeptide CountMascot ScoreFunction
1Rv1484Enoyl-ACP reductaseInhA281542Mycolic acid biosynthesis[4]
2Rv3800cPolyketide synthasePks1312789Mycolic acid biosynthesis[7]
3Rv1908cCatalase-peroxidaseKatG9512Oxidative stress response[4]
4Rv2245Dihydropteroate synthaseFolP17430Folate biosynthesis

Table 1: Top protein candidates identified by affinity chromatography-mass spectrometry from Mtb lysate incubated with immobilized ATA-31.

Target Validation

Based on the proteomic data, InhA was selected as the primary candidate for validation due to its high score and known essentiality in Mtb.[4][8]

Biochemical Validation: InhA Enzyme Inhibition Assay

To confirm direct inhibition of the putative target, a biochemical assay was performed using purified recombinant InhA.[9] The assay measures the NADH-dependent reduction of the InhA substrate.

Data Summary: InhA Inhibition by ATA-31

CompoundMIC vs Mtb H37Rv (µM)InhA IC₅₀ (µM)
ATA-310.250.59
Isoniazid (Control)0.33N/A (pro-drug)
NITD-564 (Direct InhA Inhibitor Control)0.160.59[9]

Table 2: Comparison of whole-cell activity (MIC) and direct enzyme inhibition (IC₅₀) for ATA-31 and control compounds.

The results demonstrate that ATA-31 directly inhibits InhA enzymatic activity at a concentration that correlates with its whole-cell bactericidal potency.

Genetic Validation: CRISPRi Knockdown of inhA

To validate that the antimycobacterial activity of ATA-31 is mediated through InhA, a conditional knockdown of the inhA gene was constructed using a CRISPR interference (CRISPRi) system.[10][11] This system allows for the controlled repression of inhA expression upon induction.

G cluster_workflow CRISPRi Validation Workflow construct_strain Construct Mtb Strain: - dCas9 expression - InhA-targeting sgRNA induce_knockdown Induce Gene Knockdown (add anhydrotetracycline) construct_strain->induce_knockdown measure_mic Measure ATA-31 MIC in Knockdown vs. Wild-Type induce_knockdown->measure_mic analyze_results Analyze Hypersensitivity measure_mic->analyze_results

Caption: Workflow for genetic validation using CRISPRi.

Data Summary: ATA-31 Activity Against inhA Knockdown Strain

Mtb StraininhA Expression LevelATA-31 MIC (µM)Fold Change in MIC
Wild-Type (H37Rv)100%0.25-
inhA CRISPRi (uninduced)~95%0.24~1x
inhA CRISPRi (induced)~15%0.01516x decrease

Table 3: Effect of reduced InhA expression on Mtb susceptibility to ATA-31. A significant decrease in MIC indicates hypersensitivity, confirming InhA as the target.

The 16-fold decrease in the MIC for ATA-31 upon inhA knockdown strongly indicates that InhA is the primary target of the compound in the cell.[12]

Signaling Pathway Visualization

ATA-31 inhibits the FAS-II pathway, which is responsible for the elongation of fatty acids to form the long-chain mycolic acids, an essential component of the mycobacterial cell wall.

G cluster_pathway Mycolic Acid Biosynthesis (FAS-II Pathway) acetyl_coa Acetyl-CoA fasI FAS-I System acetyl_coa->fasI c26_acyl_coa C24-C26 Acyl-CoA fasI->c26_acyl_coa elongation Elongation Cycles (FAS-II System) c26_acyl_coa->elongation pks13 Pks13 Condensation c26_acyl_coa->pks13 inhA InhA elongation->inhA Catalyzes reduction step meromycolate Meromycolate Chain (C50-C60) inhA->meromycolate meromycolate->pks13 mycolic_acid Mycolic Acids pks13->mycolic_acid cell_wall Cell Wall Integration mycolic_acid->cell_wall ata_31 ATA-31 ata_31->inhA Inhibition

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by ATA-31.

Experimental Protocols

Protocol: Affinity Chromatography
  • Immobilization of ATA-31: Synthesize an ATA-31 analog with a linker arm (e.g., amino-hexyl). Covalently couple the analog to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

  • Lysate Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Harvest cells, wash with PBS, and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors). Lyse cells by bead beating and clarify the lysate by centrifugation at 20,000 x g for 30 min at 4°C.

  • Affinity Pull-down: Incubate 10 mg of Mtb lysate with 50 µL of ATA-31-coupled beads or control beads for 2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with 1 mL of wash buffer (lysis buffer with 0.1% NP-40) to remove non-specific binders.

  • Elution: Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS analysis.[5]

Protocol: InhA Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 10% glycerol, 200 µM NADH, and varying concentrations of ATA-31 (dissolved in DMSO).

  • Enzyme Addition: Add purified recombinant InhA to a final concentration of 50 nM. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to a final concentration of 100 µM.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) for 10 minutes at 37°C using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each ATA-31 concentration. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.[9][13]

Protocol: CRISPRi Knockdown and MIC Determination
  • Strain Construction: Clone a specific single-guide RNA (sgRNA) targeting the promoter region of the inhA gene into a mycobacterial CRISPRi vector system expressing a catalytically inactive Cas9 (dCas9). Electroporate the final plasmid into M. tuberculosis H37Rv.

  • Culture Preparation: Grow the Mtb CRISPRi strain in 7H9 medium to mid-log phase. Split the culture into two: one with and one without the inducer anhydrotetracycline (aTc) at 200 ng/mL.[10] Incubate for 48 hours to achieve gene knockdown.

  • MIC Assay: Perform a standard broth microdilution assay.[14] In a 96-well plate, prepare serial dilutions of ATA-31. Inoculate the wells with the induced and uninduced Mtb cultures, diluted to a final OD₆₀₀ of 0.001.

  • Incubation and Reading: Incubate the plates at 37°C for 7-10 days. The MIC is defined as the lowest concentration of ATA-31 that prevents visible growth.

Conclusion

The combination of chemical proteomics and genetic validation provides compelling evidence that Antitubercular Agent-31 (ATA-31) exerts its bactericidal effect through the direct inhibition of InhA. The hypersensitivity of the inhA knockdown strain to ATA-31 confirms that InhA is the primary and physiologically relevant target within M. tuberculosis. These findings validate InhA as the target of ATA-31 and support the advancement of this compound series in the drug development pipeline for tuberculosis.

References

DprE1 Inhibition by Antitubercular Agent-31: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel antitubercular drug development. This document provides an in-depth technical overview of the inhibition of DprE1 by a promising candidate, "Antitubercular agent-31." It includes a summary of its inhibitory and antitubercular activities, detailed experimental protocols for assessing DprE1 inhibition and mycobacterial growth, and visualizations of the relevant biochemical pathway and experimental workflows.

Introduction to DprE1 and its Role in Mycobacterium tuberculosis

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan, a polymer that is linked to peptidoglycan and mycolic acids. The biosynthesis of arabinogalactan is a multi-step process involving several key enzymes, one of which is DprE1.[1][2]

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][4] DPA serves as the sole donor of arabinose for the synthesis of both arabinogalactan and lipoarabinomannan, another crucial cell wall component.[5][6] The initial step, carried out by DprE1, involves the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX), with the concomitant reduction of a flavin adenine dinucleotide (FAD) cofactor.[3][6] DprE2 then reduces DPX to DPA. By inhibiting DprE1, the production of DPA is halted, leading to the disruption of cell wall synthesis and ultimately, bacterial death.[7] This makes DprE1 a highly attractive target for the development of new antitubercular drugs.

Quantitative Data Summary: this compound

"this compound" has been identified as a potent inhibitor of DprE1 and exhibits significant activity against M. tuberculosis. The key quantitative data for this compound are summarized in the table below.

ParameterValueReference
DprE1 Inhibition (IC50) 1.1 µM[8][9]
Anti-mycobacterial Activity (MIC) against M. tuberculosis H37Rv 0.03 µM[3][8]
Aqueous Solubility (Phosphate Buffer pH 7.4) 0.81 µg/mL[8]
Plasma Protein Binding 97.9%[8]
Liver Microsomal Stability Acceptable in human and mouse[8]

Experimental Protocols

DprE1 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against DprE1, based on a fluorescence readout.

Materials:

  • Recombinant purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Flavin adenine dinucleotide (FAD)

  • Resazurin

  • Diaphorase

  • NADH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Test compound ("this compound") dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DprE1 in assay buffer.

    • Prepare a stock solution of DPR in an appropriate solvent (e.g., chloroform:methanol) and evaporate the solvent before resuspending in assay buffer containing a detergent (e.g., Triton X-100) to form micelles.

    • Prepare stock solutions of FAD, resazurin, diaphorase, and NADH in assay buffer.

    • Prepare serial dilutions of "this compound" in DMSO.

  • Assay Setup:

    • In the wells of a 384-well plate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include a DMSO-only control (no inhibition) and a control with a known DprE1 inhibitor (positive control).

    • Add FAD to all wells.

    • Add DprE1 enzyme to all wells except for the negative control (no enzyme).

    • Initiate the reaction by adding the DPR substrate to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the DprE1 reaction.

    • Add a mixture of diaphorase, NADH, and resazurin to each well. The diaphorase will use the FADH2 produced by DprE1 to reduce resazurin to the highly fluorescent resorufin.

    • Incubate for a further period to allow for the development of the fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a plate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the broth microdilution method for determining the MIC of an antitubercular agent.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound ("this compound") dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or a specialized microplate reader for turbidity measurement

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of "this compound" in 7H9 broth in the wells of a 96-well plate.

    • Include a drug-free control (growth control) and a sterile control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.

    • Seal the plates and incubate at 37°C.

  • Reading the Results:

    • After a defined incubation period (typically 7-14 days), visually inspect the plates for bacterial growth (turbidity) or measure the optical density (OD) at 600 nm.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9][11]

Visualizations

DprE1 Signaling Pathway

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto- β-D-erythropentose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan LAM Lipoarabinomannan Synthesis DPA->LAM DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 DprE2->DPA Reduction Agent31 This compound Agent31->DprE1 Inhibition FAD FAD FAD->DprE1 CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall LAM->CellWall

Caption: The DprE1/DprE2 enzymatic pathway and the inhibitory action of this compound.

Experimental Workflow: DprE1 Inhibition Assay

IC50_Workflow start Start prep_reagents Prepare Reagents: DprE1, DPR, FAD, Resazurin, Diaphorase, NADH, Test Compound start->prep_reagents setup_plate Set up 384-well Plate: Buffer, Compound Dilutions, FAD, DprE1 prep_reagents->setup_plate initiate_reaction Initiate Reaction with DPR setup_plate->initiate_reaction incubate1 Incubate at 37°C initiate_reaction->incubate1 add_detection Add Detection Reagents: Diaphorase, NADH, Resazurin incubate1->add_detection incubate2 Incubate for Signal Development add_detection->incubate2 read_fluorescence Measure Fluorescence incubate2->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve read_fluorescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound against DprE1.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (H37Rv, mid-log phase) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of This compound in 7H9 Broth prep_dilutions->inoculate_plate incubate Incubate at 37°C for 7-14 days inoculate_plate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

An In-depth Technical Guide on Antitubercular Agents: A Case Study on Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific molecule designated "Antitubercular agent-31" did not yield a singular, publicly identifiable chemical entity. This designation may be internal to a specific research group or not yet widely disseminated. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a well-characterized and clinically significant antitubercular agent, Isoniazid (INH) , as a representative example. The methodologies, data presentation, and visualizations provided for Isoniazid can serve as a template for the analysis of novel antitubercular agents.

Isoniazid: A Cornerstone of Tuberculosis Therapy

Isoniazid, or isonicotinylhydrazide, is a synthetic antimicrobial agent that has been a cornerstone of first-line tuberculosis treatment for decades.[1][2][3] It is highly specific for mycobacteria and exhibits potent bactericidal activity against actively replicating Mycobacterium tuberculosis.[4]

Chemical Structure and Properties

Isoniazid is a simple derivative of pyridine with the following chemical structure:

IUPAC Name: Pyridine-4-carbohydrazide Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
AppearanceWhite crystalline powder or colorless crystals[2]
Melting Point171-173 °C
SolubilitySoluble in water, sparingly soluble in alcohol[2]
pKa1.8 (pyridine nitrogen), 3.5 (hydrazide), 10.8 (hydrazide)
LogP-0.7

Mechanism of Action

Isoniazid is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[4] This inhibition blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[4][5][6] Disruption of the mycolic acid layer leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Isoniazid_Mechanism_of_Action INH Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bactericidal_Effect Bactericidal Effect Mycolic_Acid->Bactericidal_Effect Disruption leads to Isoniazid_Synthesis_Workflow cluster_reactants Reactants Isonicotinic_Acid Isonicotinic Acid Reflux Reflux in Ethanol (6-8 hours) Isonicotinic_Acid->Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reflux Concentration Concentration (Reduced Pressure) Reflux->Concentration Decolorization Dissolve in hot Ethanol + Activated Charcoal Concentration->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Final_Product Collect, Wash, and Dry Isoniazid Crystals Crystallization->Final_Product

References

In Vitro Activity of Antitubercular Agent-31: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SUZHOU, China – Researchers have detailed the initial in vitro activity of a promising new antitubercular candidate, designated Antitubercular agent-31, also known as Compound 2. This novel compound, a 6-methanesulfonyl-8-nitrobenzothiazinone derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and significant inhibition of a key enzyme essential for the bacterium's cell wall synthesis.

A recent study published in ACS Medicinal Chemistry Letters outlines the initial biological evaluation of this compound.[1][2] The compound exhibits a minimum inhibitory concentration (MIC) of 0.03 μM against the Mtb H37Rv strain.[1] Furthermore, it targets decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway, with a half-maximal inhibitory concentration (IC50) of 1.1 μM.[1]

This technical guide provides an in-depth summary of the initial in vitro activity of this compound, including detailed experimental protocols and a summary of the key findings.

Core Quantitative Data

The initial in vitro evaluation of this compound yielded the following key quantitative data points:

ParameterValueTargetStrainReference
Minimum Inhibitory Concentration (MIC) 0.03 μMMycobacterium tuberculosisH37Rv[1]
Half-Maximal Inhibitory Concentration (IC50) 1.1 μMDprE1 EnzymeN/A[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv was determined using a Microplate Alamar Blue Assay (MABA).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start compound_prep Prepare serial dilutions of This compound start->compound_prep culture_prep Prepare Mtb H37Rv culture in 7H9 broth start->culture_prep dispense_compound Dispense diluted compound into 96-well plate compound_prep->dispense_compound add_culture Add Mtb H37Rv suspension to each well culture_prep->add_culture dispense_compound->add_culture incubate Incubate plates at 37°C add_culture->incubate add_alamar_blue Add Alamar Blue and re-incubate incubate->add_alamar_blue read_plate Read plate for color change add_alamar_blue->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for the Microplate Alamar Blue Assay (MABA).
  • Compound Preparation: this compound was serially diluted in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

  • Bacterial Culture: M. tuberculosis H37Rv was grown to mid-log phase in 7H9 broth. The culture was then diluted to a final concentration of approximately 1 × 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: The diluted compound and bacterial suspension were added to a 96-well microplate.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Readout: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

DprE1 Inhibition Assay

The inhibitory activity of this compound against the DprE1 enzyme was evaluated using a biochemical assay. The assay measures the enzymatic conversion of a substrate, which is coupled to a fluorescent readout.

DprE1 Inhibition Pathway:

DprE1_Inhibition DprE1 DprE1 Enzyme Product Product DprE1->Product Substrate Substrate (decaprenylphosphoryl-β-D-ribose) Substrate->DprE1 Agent31 This compound Inhibition Inhibition Agent31->Inhibition Inhibition->DprE1

Inhibitory action of this compound on the DprE1 enzyme.
  • Reaction Mixture: The assay was performed in a reaction buffer containing the purified DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and a suitable cofactor.

  • Compound Addition: this compound was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was initiated and allowed to proceed for a defined period at an optimal temperature.

  • Detection: The formation of the product was monitored. This is often achieved by coupling the reaction to a secondary enzymatic system that produces a fluorescent or colorimetric signal.

  • IC50 Determination: The concentration of this compound that resulted in a 50% reduction in enzyme activity was determined and reported as the IC50 value.

Discussion

The potent in vitro activity of this compound against M. tuberculosis and its specific targeting of the essential DprE1 enzyme highlight its potential as a novel therapeutic agent for tuberculosis. The 6-methanesulfonyl substitution in this benzothiazinone derivative was designed to improve the physicochemical properties of this class of compounds.[1] Indeed, the study reports that this compound exhibits increased aqueous solubility and acceptable metabolic stability, addressing some of the challenges observed with previous compounds in this class.[1]

Further preclinical development will be necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. However, these initial in vitro findings provide a strong rationale for its continued investigation as a potential new tool in the fight against tuberculosis.

References

Preliminary Pharmacokinetic Profile of "Antitubercular agent-31": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary pharmacokinetic profile of "Antitubercular agent-31," a novel diarylthiazole derivative with potent activity against Mycobacterium tuberculosis. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction

"this compound" has been identified as a promising lead compound in the search for new treatments for tuberculosis. It belongs to a class of diarylthiazole derivatives and exhibits significant bactericidal activity, including against multidrug-resistant (MDR) strains of M. tuberculosis.[1] A key characteristic of this agent is its novel mechanism of action, which involves the inhibition of the PrrB-PrrA two-component system, a signal transduction pathway essential for the viability and virulence of the bacterium.[2][3][4] This guide synthesizes the currently available preclinical data to provide a preliminary assessment of its pharmacokinetic properties.

Quantitative Pharmacokinetic Data

The following table summarizes the reported in vitro pharmacokinetic parameters for "this compound." It is important to note that comprehensive in vivo data, such as Cmax, Tmax, AUC, and bioavailability, are not yet publicly available.

Table 1: Summary of In Vitro Pharmacokinetic Data for this compound

ParameterValueSpecies/SystemBrief Description
Antimycobacterial Potency
MIC90 vs. MDR-TB clinical isolates<1.68 µMM. tuberculosisMinimum inhibitory concentration required to inhibit the growth of 90% of multidrug-resistant clinical isolates.[1]
Physicochemical Properties
Aqueous Solubility31 µM-The maximum concentration of the compound that can dissolve in an aqueous buffer, indicating its potential for absorption.[1]
In Vitro ADME Properties
Mouse Plasma Protein Binding17%MouseThe percentage of the drug that is bound to proteins in mouse plasma, which influences its distribution and availability.[1]
Mouse Microsomal Clearance170.4 µL/min/mgMouseThe rate of metabolism of the compound by mouse liver microsomes, predicting its metabolic stability.[1]

Experimental Protocols

Detailed experimental protocols for "this compound" have not been published. The following sections describe generalized, standard methodologies for the key in vitro assays used to generate the data presented above.

3.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials : 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), M. tuberculosis H37Rv or clinical isolates, Resazurin sodium salt solution.

  • Procedure :

    • The test compound is serially diluted in Middlebrook 7H9 broth in a 96-well plate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 7 days.

    • Resazurin solution is added to each well, and the plates are incubated for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest compound concentration that prevents this color change.

3.2. Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

  • Materials : Test compound in DMSO, phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate reader capable of nephelometry.

  • Procedure :

    • A high-concentration stock of the test compound is prepared in DMSO.

    • The stock solution is added to PBS in a 96-well plate to create a range of concentrations.

    • The plate is shaken for a specified period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

    • The turbidity of each well is measured using a nephelometer.

    • The kinetic solubility is determined by identifying the highest concentration at which the turbidity is not significantly different from the buffer control.

3.3. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay quantifies the extent to which a drug binds to plasma proteins, affecting its distribution and clearance.

  • Materials : RED (Rapid Equilibrium Dialysis) device, plasma (mouse or human), PBS, test compound.

  • Procedure :

    • The test compound is added to plasma at a known concentration.

    • The plasma-drug mixture is added to one chamber of the RED device, and PBS is added to the other chamber. The chambers are separated by a semi-permeable membrane.

    • The device is sealed and incubated with shaking at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

    • Samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each sample is quantified using LC-MS/MS.

    • The percentage of plasma protein binding is calculated using the concentrations in the plasma and buffer chambers.

3.4. Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when exposed to liver microsomes, providing an estimate of its hepatic clearance.

  • Materials : Liver microsomes (mouse or human), NADPH regenerating system, test compound, quenching solution (e.g., ice-cold acetonitrile).

  • Procedure :

    • The test compound is incubated with liver microsomes in a buffer solution at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and mixed with a quenching solution to stop the reaction.

    • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Mandatory Visualizations

4.1. Signaling Pathway of PrrB-PrrA and Inhibition by this compound

The PrrB-PrrA two-component system is a critical regulatory pathway in M. tuberculosis. PrrB, a sensor kinase, detects environmental signals and autophosphorylates. It then transfers the phosphate group to PrrA, a response regulator, which in turn modulates the transcription of genes essential for bacterial survival and virulence. "this compound" is believed to inhibit the kinase activity of PrrB, thereby disrupting this vital signaling cascade.

PrrB_PrrA_Pathway env_signal Environmental Signal prrb PrrB (Sensor Kinase) env_signal->prrb adp ADP prrb->adp prrb_p PrrB-P prrb->prrb_p prra PrrA (Response Regulator) prra_p PrrA-P prra->prra_p atp ATP atp->prrb Autophosphorylation prrb_p->prra Phosphotransfer dna DNA prra_p->dna Binds to DNA gene_exp Gene Expression dna->gene_exp Transcription survival Bacterial Survival & Virulence gene_exp->survival agent31 This compound agent31->prrb Inhibition

Caption: Proposed inhibition of the PrrB-PrrA signaling pathway by "this compound".

4.2. Experimental Workflow for In Vitro ADME Profiling

The preclinical evaluation of a new drug candidate involves a series of standardized in vitro assays to determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This workflow ensures that only compounds with favorable drug-like characteristics proceed to more complex and costly in vivo studies.

ADME_Workflow start New Chemical Entity (this compound) physchem Physicochemical Properties (Solubility, logP) start->physchem distribution Distribution (Plasma Protein Binding) start->distribution metabolism Metabolism (Microsomal Stability) start->metabolism toxicity Toxicity (Cytotoxicity) start->toxicity absorption Absorption (Permeability - Caco-2) physchem->absorption data_analysis Data Analysis & PK Modeling absorption->data_analysis distribution->data_analysis metabolism->data_analysis toxicity->data_analysis go_nogo Go/No-Go Decision for In Vivo Studies data_analysis->go_nogo

Caption: A generalized experimental workflow for the in vitro ADME profiling of a new antitubercular agent.

References

An In-Depth Literature Review of Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Antitubercular agent-31, also referred to as Compound 2 in seminal literature, is a promising novel antitubercular candidate from the 6-methanesulfonyl-8-nitrobenzothiazinone class of compounds. Research has demonstrated its potent in vitro activity against Mycobacterium tuberculosis and a favorable preliminary pharmacokinetic profile. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, synthesis, and key experimental data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison and reference.

Table 1: In Vitro Activity and Physicochemical Properties

ParameterValueReference
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 0.03 µM[1]
IC50 against DprE1 1.1 µM[1]
Aqueous Solubility (Phosphate Buffer, pH 7.4) 0.81 µg/mL[1]
Plasma Protein Binding 97.9%[1]

Table 2: Metabolic Stability

SpeciesLiver Microsomal StabilityReference
Human Acceptable[1]
Mouse Acceptable[1]

Table 3: In Vivo Pharmacokinetics in Mice

Administration RouteDoseKey FindingsReference
Intravenous (i.v.) 2 mg/kgAcceptable pharmacokinetic profile[1]
Oral (p.o.) 10 mg/kgNo compound signal detected, suggesting poor oral bioavailability[1]

Mechanism of Action: DprE1 Inhibition

This compound belongs to the benzothiazinone class of compounds, which are known to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2]. DprE1 is a crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall[3][4]. The mechanism of inhibition by nitrobenzothiazinones like this compound is understood to be a covalent modification of the enzyme. The nitro group of the compound is reduced within the bacterium to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme[3][5]. This disruption of cell wall synthesis ultimately results in bacterial cell death.

DprE1_Inhibition_Pathway cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound DPR Decaprenyl-phospho-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPA Decaprenyl-phospho-arabinose (DPA) Arabinogalactan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan Biosynthesis CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall DprE1->DPA Epimerization Agent31 This compound (Nitrobenzothiazinone) Nitroso Reactive Nitroso Intermediate Agent31->Nitroso Bacterial Reduction Nitroso->DprE1 Covalent Bonding (to Cys387) CovalentAdduct DprE1-Agent-31 Covalent Adduct

Mechanism of DprE1 Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for this compound are provided below. These protocols are based on general methods used for this class of compounds and specific details from the supporting information of the primary literature.

Synthesis of this compound (Compound 2)

The synthesis of this compound is a multi-step process, a generalized workflow for which is depicted below. For specific reagents, reaction conditions, and purification methods, it is imperative to consult the detailed procedures in the supplementary materials of the cited primary research article by Shi et al.[1][6].

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate 1 Start->Intermediate1 Step 1: Reaction A Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Reaction B FinalProduct This compound (Compound 2) Intermediate2->FinalProduct Step 3: Cyclization

Generalized Synthesis Workflow for this compound.
Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method.

  • M. tuberculosis Culture: The H37Rv strain is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in 96-well microplates.

  • Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the microplate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as Resazurin.

In Vitro DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against DprE1 was assessed using a biochemical assay.

  • Recombinant DprE1: Purified recombinant DprE1 enzyme is used in the assay.

  • Assay Buffer: The assay is performed in a suitable buffer at a physiological pH.

  • Reaction Mixture: The reaction mixture contains the DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose), and a detection reagent.

  • Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • Incubation and Detection: The reaction is initiated and incubated at a controlled temperature. The enzyme activity is measured by monitoring the formation of the product or the consumption of a cofactor, often using a fluorescence- or absorbance-based method.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the DprE1 enzyme activity (IC50) is calculated from the dose-response curve.

Aqueous Solubility Assay

The aqueous solubility of this compound was determined in a phosphate buffer at pH 7.4.

  • Compound Preparation: A stock solution of this compound in DMSO is prepared.

  • Dilution in Buffer: The stock solution is diluted into the phosphate buffer (pH 7.4).

  • Equilibration: The solution is shaken or stirred for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

  • Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any undissolved precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Plasma Protein Binding Assay

The extent of plasma protein binding of this compound was determined using an in vitro method such as equilibrium dialysis.

  • Equilibrium Dialysis Setup: A dialysis chamber is separated by a semi-permeable membrane. One side of the chamber contains plasma (human or mouse), and the other side contains a protein-free buffer.

  • Compound Addition: this compound is added to the plasma-containing side of the chamber.

  • Incubation: The apparatus is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibrium is reached, samples are taken from both the plasma and the buffer chambers.

  • Concentration Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the difference in compound concentration between the plasma and buffer compartments.

Liver Microsomal Stability Assay

The metabolic stability of this compound was evaluated in human and mouse liver microsomes.

  • Microsome Preparation: Liver microsomes are prepared and stored at -80°C.

  • Reaction Mixture: The reaction mixture contains liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Compound Incubation: this compound is added to the reaction mixture and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profile of this compound was assessed in mice following intravenous and oral administration.

  • Animal Model: A suitable strain of mice (e.g., BALB/c or CD-1) is used for the study.

  • Compound Administration: A formulated solution of this compound is administered to the mice either intravenously (via the tail vein) or orally (by gavage).

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and for oral administration, bioavailability.

Conclusion

This compound has emerged as a potent inhibitor of M. tuberculosis with a well-defined mechanism of action targeting the essential enzyme DprE1. The available data on its in vitro activity, physicochemical properties, and metabolic stability are encouraging. However, its poor oral bioavailability presents a significant challenge for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this and related compounds in the quest for new and effective treatments for tuberculosis. Future research should focus on structural modifications to improve the pharmacokinetic profile of this promising class of antitubercular agents.

References

The Dawn of a New Antitubercular Era: Early Research on Benzothiazinones

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has posed a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide delves into the early research on a groundbreaking class of compounds: the benzothiazinones (BTZs). These compounds have demonstrated remarkable potency against both drug-susceptible and drug-resistant M. tuberculosis, heralding a new era in the fight against tuberculosis. This document will provide an in-depth overview of the core findings, including their mechanism of action, key chemical structures, quantitative activity data, and the experimental protocols that underpinned this pivotal research.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The primary target of benzothiazinones is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4][5][6] DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[1][2][3][4][7] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan.[1][2]

Benzothiazinones are prodrugs that require activation within the mycobacterium.[1][2][8] The activation process involves the reduction of an essential nitro group on the benzothiazinone scaffold to a highly reactive nitroso derivative.[1][2][8] This activation is thought to be mediated by the reduced flavin cofactor within DprE1 itself.[2][9] The electrophilic nitroso intermediate then forms a covalent bond with a critical cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[1][2][6][7][10] This covalent modification blocks the production of DPA, thereby halting arabinan synthesis and ultimately leading to bacterial cell lysis and death.[1][4][5]

Benzothiazinone Mechanism of Action cluster_Mycobacterium Mycobacterium Cell cluster_Inhibition Inhibition BTZ Benzothiazinone (Prodrug) active_BTZ Nitroso-BTZ (Active Drug) BTZ->active_BTZ Reduction of nitro group DprE1 DprE1 (Target Enzyme) active_BTZ->DprE1 Covalent modification of Cys387 Inhibited Inhibited Arabinan Synthesis DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1->DPA Epimerization DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DprE1 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Lysis Cell Lysis & Death Inhibited->Lysis

Figure 1: Mechanism of action of benzothiazinones.

Key Early-Stage Benzothiazinone Compounds

The initial exploration of the benzothiazinone scaffold led to the identification of several potent lead compounds.

BTZ043: This was the first lead compound to emerge from early research, demonstrating exceptional potency against M. tuberculosis.[1][4] BTZ043 exhibits a minimal inhibitory concentration (MIC) of approximately 1 ng/mL against the H37Rv strain.[4] It was found to be active against both drug-susceptible and multidrug-resistant clinical isolates.[1] While highly potent, the presence of a chiral center in BTZ043 presented challenges for its synthesis.[11][12]

PBTZ169 (Macozinone): To address the synthetic challenges and improve upon the properties of BTZ043, a second generation of benzothiazinones was developed, leading to the discovery of PBTZ169, also known as macozinone.[7][11] PBTZ169, a piperazine-containing benzothiazinone, lacks a chiral center, simplifying its chemical synthesis and reducing manufacturing costs.[7][11] It demonstrated improved pharmacodynamics and comparable, if not superior, potency to BTZ043.[7][11]

Quantitative Data: In Vitro Activity of Early Benzothiazinones

The in vitro activity of benzothiazinone derivatives is a critical measure of their potential as antitubercular agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key early-stage compounds against Mycobacterium tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference(s)
BTZ043 H37Rv0.0010.0023[4]
Clinical Isolates (MDR & XDR)Similar to H37Rv-[1]
PBTZ169 (Macozinone) H37Rv-<0.004[12]
BTZ038 (racemate of BTZ043/044) H37Rv--[4]
BTZ044 (R-enantiomer of BTZ043) H37Rvequipotent to BTZ043-[4]
Compound 8o H37Rv-0.0001[13]
Various BTZ derivatives H37Rv<0.05-[4]
Halogenated non-nitro BTZs H37Rv--[14]
Sulfonyl-piperazine BTZs (sPBTZ) H37Rv--[15]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the early research on benzothiazinones.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of antitubercular compounds.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[4]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate using the appropriate solvent (e.g., DMSO) and culture medium.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to a final volume of 200 µL. Control wells containing only medium and bacteria (positive control) and medium alone (negative control) are included.

  • Incubation: The microplates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, a solution of Alamar Blue is added to each well.

  • Reading of Results: The plates are re-incubated for 24 hours, and the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[16]

MIC Determination Workflow start Start culture Prepare M. tuberculosis culture (7H9 broth + OADC + Tween 80) start->culture dilution Serially dilute test compounds in 96-well plate culture->dilution inoculation Inoculate wells with standardized bacterial suspension dilution->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation add_alamar Add Alamar Blue solution to each well incubation->add_alamar reincubation Re-incubate for 24 hours add_alamar->reincubation read_results Read results: Blue = No growth Pink = Growth reincubation->read_results end Determine MIC read_results->end

Figure 2: Workflow for MIC determination using MABA.
Kill-Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

Protocol: Time-Kill Kinetics Assay

  • Culture Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared as described for the MIC assay.

  • Drug Exposure: The bacterial culture is exposed to the test compound at a specific concentration (e.g., 10x MIC). A drug-free culture serves as a control.

  • Sampling: Aliquots are taken from both the test and control cultures at various time points (e.g., 0, 2, 4, 7, and 14 days).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after incubation at 37°C for 3-4 weeks.

  • Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics of the compound. A 3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.

In Vivo Efficacy Studies in a Mouse Model

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The mouse model of chronic tuberculosis is widely used.

Protocol: Murine Model of Chronic Tuberculosis

  • Infection: BALB/c mice are infected with a low dose of aerosolized M. tuberculosis H37Rv to establish a chronic infection in the lungs.[4]

  • Treatment: Several weeks post-infection, when a stable bacterial load is established, treatment with the test compound is initiated. The compound is typically administered orally once daily for a defined period (e.g., 4 weeks).[4] A control group receives the vehicle alone.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • CFU Determination: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar, and the CFUs are counted after incubation.

  • Evaluation of Efficacy: The efficacy of the compound is determined by comparing the bacterial load in the organs of the treated mice to that of the untreated control group. A significant reduction in the bacterial burden indicates in vivo activity.[4]

Synthesis of Early Benzothiazinones

The chemical synthesis of the benzothiazinone scaffold was a key aspect of the early research, enabling the exploration of structure-activity relationships.

General Synthetic Route for BTZ043 and PBTZ169:

Early synthetic routes to the benzothiazinone core typically started from a substituted 2-chlorobenzoic acid.[5] A common pathway involves the following key steps:

  • Formation of an Acyl Isothiocyanate: The starting 2-chlorobenzoic acid is converted to its corresponding acyl chloride, which is then reacted with a thiocyanate salt (e.g., ammonium thiocyanate) to form an acyl isothiocyanate intermediate.

  • Reaction with an Amine: The acyl isothiocyanate is then reacted with the desired amine. For BTZ043, this is (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane.[2] For PBTZ169, the amine is 1-(cyclohexylmethyl)piperazine.[2]

  • Intramolecular Cyclization: The resulting thiourea intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the chlorine atom, leading to the formation of the benzothiazinone ring system.

More recent and efficient synthetic methods have been developed, including a one-pot procedure from benzoyl thiocarbamates.[2]

BTZ Synthesis Workflow start Start benzoic_acid Substituted 2-Chlorobenzoic Acid start->benzoic_acid acyl_chloride Acyl Chloride Formation benzoic_acid->acyl_chloride isothiocyanate Acyl Isothiocyanate Formation acyl_chloride->isothiocyanate thiourea Thiourea Intermediate Formation isothiocyanate->thiourea amine Amine (e.g., for BTZ043 or PBTZ169) amine->thiourea cyclization Intramolecular Cyclization thiourea->cyclization end Benzothiazinone Product cyclization->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. This document provides a comprehensive overview of the standard in vitro assays for the preliminary evaluation of a novel compound, designated here as "Antitubercular Agent-31". The following protocols and application notes describe the methodologies to determine its inhibitory activity against replicating and non-replicating Mtb, as well as its cytotoxic effects on mammalian cells.

Application Notes

A series of well-established in vitro assays are crucial for the initial characterization of a new chemical entity with potential antitubercular activity. These assays provide essential data on the compound's potency, spectrum of activity, and preliminary safety profile.

  • Microplate Alamar Blue Assay (MABA): This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of a compound against replicating Mtb.[1][2][3][4] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[5] The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[1]

  • Low-Oxygen Recovery Assay (LORA): A significant challenge in tuberculosis treatment is the presence of non-replicating, dormant bacilli that are phenotypically tolerant to many drugs. The LORA is a high-throughput screening method designed to assess the activity of compounds against these non-replicating Mtb.[6][7] This assay typically uses a reporter strain of Mtb that expresses luciferase, and the activity of the compound is measured by the reduction in luminescence after a period of anaerobic incubation followed by a recovery phase.[6][8]

  • Cytotoxicity Assays: It is imperative to evaluate the potential toxicity of a novel antitubercular agent to mammalian cells to ensure a suitable therapeutic window. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9][10] This assay helps to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

  • Intracellular Activity Assay: As M. tuberculosis is an intracellular pathogen, it is essential to determine the efficacy of a compound against bacteria residing within host macrophages.[5][11] This is typically performed by infecting a macrophage cell line (e.g., RAW264.7 or THP-1) with Mtb, treating the infected cells with the compound, and then lysing the macrophages to determine the number of surviving bacteria, often by colony-forming unit (CFU) enumeration.[11][12]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted from standard MABA procedures for determining the MIC of compounds against M. tuberculosis H37Rv.[1][2][3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • Rifampicin and Isoniazid (positive controls)

  • DMSO (vehicle control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound and control drugs in DMSO.

  • Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[1]

  • The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Low-Oxygen Recovery Assay (LORA)

This protocol is for assessing the activity of this compound against non-replicating M. tuberculosis.[6][7]

Materials:

  • M. tuberculosis H37Rv expressing luciferase

  • Anaerobic chamber or gas-pack system

  • Luciferase substrate (e.g., luciferin)

  • Luminometer

  • Other materials as in MABA protocol

Procedure:

  • Prepare serial dilutions of this compound and control drugs in a 96-well plate as described for MABA.

  • Prepare an inoculum of the luciferase-expressing M. tuberculosis H37Rv.

  • Add the bacterial suspension to the wells.

  • Incubate the plates under anaerobic conditions at 37°C for 10 days.[7][8]

  • After the anaerobic incubation, transfer the plates to an aerobic incubator at 37°C for a recovery period of 28 hours.[7]

  • Add the luciferase substrate to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of luminescence relative to the drug-free control wells.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound against a human liver cell line (HepG2).[10]

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • DMEM or appropriate cell culture medium supplemented with 10% FBS

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Data Presentation

The quantitative data obtained from the in vitro assays for this compound should be summarized in clear and structured tables for easy comparison with standard drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
This compound0.51.2
Isoniazid0.050.36
Rifampicin0.10.12

Table 2: Activity of this compound against Non-replicating M. tuberculosis (LORA)

CompoundConcentration (µg/mL)% Inhibition of Luminescence
This compound195
599
Metronidazole192
598
Isoniazid110
515

Table 3: Cytotoxicity of this compound against HepG2 cells

CompoundCC50 (µM)Selectivity Index (SI = CC50/MIC)
This compound> 50> 41.7
Doxorubicin0.8N/A
Isoniazid> 1000> 2777
Rifampicin> 200> 1667

Visualizations

Diagrams illustrating the experimental workflows and a hypothetical signaling pathway are provided below.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout Compound_Prep Prepare Compound Dilutions Plate_Inoculation Inoculate 96-well Plate Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Mtb Inoculum Inoculum_Prep->Plate_Inoculation Incubation_7d Incubate at 37°C for 7 Days Plate_Inoculation->Incubation_7d Add_Alamar Add Alamar Blue Incubation_7d->Add_Alamar Incubation_24h Incubate for 24h Add_Alamar->Incubation_24h Read_Plate Read Plate (Color Change) Incubation_24h->Read_Plate MIC_Determination MIC_Determination Read_Plate->MIC_Determination Determine MIC LORA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout Compound_Prep Prepare Compound Dilutions Plate_Inoculation Inoculate 96-well Plate Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Luciferase Mtb Inoculum Inoculum_Prep->Plate_Inoculation Anaerobic_Inc Anaerobic Incubation (10 Days) Plate_Inoculation->Anaerobic_Inc Aerobic_Rec Aerobic Recovery (28 Hours) Anaerobic_Inc->Aerobic_Rec Add_Substrate Add Luciferin Aerobic_Rec->Add_Substrate Read_Luminescence Measure Luminescence Add_Substrate->Read_Luminescence Inhibition_Calc Inhibition_Calc Read_Luminescence->Inhibition_Calc Calculate % Inhibition Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_readout Readout Seed_Cells Seed HepG2 Cells in 96-well Plate Incubate_ON Incubate Overnight Seed_Cells->Incubate_ON Add_Compound Add Compound Dilutions Incubate_ON->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance CC50_Calc CC50_Calc Read_Absorbance->CC50_Calc Calculate CC50 Signaling_Pathway cluster_cell_wall Mtb Cell Wall Precursor Cell Wall Precursor Enzyme_A Synthase A Precursor->Enzyme_A Intermediate Intermediate Component Enzyme_A->Intermediate Enzyme_B Polymerase B Intermediate->Enzyme_B Mycolic_Acid Mycolic Acid Layer Enzyme_B->Mycolic_Acid Agent31 Antitubercular Agent-31 Agent31->Inhibition Inhibition->Enzyme_A Inhibits

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development and rigorous evaluation of new antitubercular agents. A critical parameter in the preclinical assessment of a novel compound, herein referred to as "Antitubercular agent-31," is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound against Mtb, primarily focusing on the broth microdilution method, which is widely recognized and considered a reference method by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Key Methodologies for MIC Determination

Several methods are available for determining the MIC of antitubercular agents. The most common and standardized methods include:

  • Broth Microdilution Method: This method uses liquid culture medium in 96-well microtiter plates to test a range of drug concentrations. It is the EUCAST reference method for the Mycobacterium tuberculosis complex, utilizing Middlebrook 7H9 broth.[2][3] This technique is advantageous for its ability to test multiple drugs simultaneously and provide quantitative resistance levels, aiding in individualized treatment decisions.[4][5]

  • Agar Dilution Method: In this method, the antimicrobial agent is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.[6] The MIC is determined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[6]

This document will provide a detailed protocol for the broth microdilution method due to its widespread acceptance and standardization.

Data Presentation: Quantitative Parameters for MIC Testing

The following table summarizes the critical quantitative data for performing MIC determination using the broth microdilution method.

ParameterRecommended Value/RangeNotes
Culture Medium Middlebrook 7H9 BrothSupplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.5% glycerol.[7]
Test Isolate Mycobacterium tuberculosis H37Rv (ATCC 27294)Standard reference strain for quality control.[3]
Inoculum Preparation 0.5 McFarland Standard SuspensionPrepared from fresh culture grown on Middlebrook 7H10 or 7H11 agar.[3]
Final Inoculum Density 1 x 10^5 CFU/mLAchieved by a 1:100 dilution of the adjusted 0.5 McFarland suspension.[3]
Drug Concentration Range Two-fold serial dilutionsShould span a range that includes the expected MIC of this compound. At least eight concentrations are recommended to cover the full range of potential MIC values.
Microtiter Plate Type 96-well, U-shaped bottom, sterile, with lidPeripheral wells should be filled with sterile water to prevent evaporation.
Incubation Temperature 36 ± 1°C
Incubation Time 7-21 daysReading is performed as soon as visible growth is observed in the drug-free control well.[3][6]
Endpoint Reading Visual inspection using an inverted mirror or a microplate readerThe MIC is the lowest concentration of the drug that inhibits visible growth.[3]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the step-by-step procedure for determining the MIC of "this compound" against Mycobacterium tuberculosis.

Materials:

  • Pure, actively growing culture of Mycobacterium tuberculosis (e.g., H37Rv) on Middlebrook 7H10 or 7H11 agar.

  • Sterile Middlebrook 7H9 broth supplemented with 10% OADC and 0.5% glycerol.

  • This compound stock solution of known concentration.

  • Sterile saline with 0.05% Tween 80.

  • Sterile 4 mm glass beads.

  • Sterile 96-well U-bottom microtiter plates with lids.

  • Sterile reagent reservoirs.

  • Calibrated single and multichannel pipettes.

  • 0.5 McFarland turbidity standard.

  • Nephelometer or spectrophotometer.

  • Inverted mirror or microplate reader.

  • Biosafety cabinet (Class II or higher).

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). b. Perform two-fold serial dilutions of the stock solution in Middlebrook 7H9 broth to achieve the desired concentration range for testing.

  • Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a fresh agar plate. b. Transfer the colonies to a tube containing sterile saline with Tween 80 and glass beads. c. Vortex vigorously for 1-2 minutes to create a uniform suspension and break up clumps. d. Allow the suspension to stand for 30-40 minutes to allow larger particles to settle. e. Carefully transfer the supernatant to a new sterile tube. f. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. g. Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.[3]

  • Microtiter Plate Inoculation: a. Dispense 100 µL of the appropriate drug dilutions of this compound into the wells of the 96-well plate. b. Include a drug-free well (growth control) containing 100 µL of broth only. c. Include a negative control well with 200 µL of sterile broth. d. Add 100 µL of the final bacterial inoculum to each well (except the negative control well), bringing the total volume to 200 µL. e. Fill the peripheral wells of the plate with 200 µL of sterile water to minimize evaporation during incubation.

  • Incubation: a. Seal the microtiter plate with its lid and place it in a sealable plastic bag. b. Incubate the plate at 36 ± 1°C.

  • Reading and Interpretation of Results: a. Beginning at day 7, check the growth control well for visible turbidity. b. Once sufficient growth is observed in the growth control well (a pellet at the bottom of the U-shaped well), read the MIC for this compound. c. The MIC is the lowest concentration of this compound that shows no visible growth (no pellet formation) when observed with an inverted mirror.[3]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result prep_agent Prepare Serial Dilutions of this compound plate_setup Dispense Drug Dilutions and Inoculum into 96-Well Plate prep_agent->plate_setup prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) prep_inoculum->plate_setup controls Include Growth and Sterility Controls incubation Incubate Plate at 37°C plate_setup->incubation reading Visually Inspect for Growth incubation->reading mic_determination Determine MIC: Lowest Concentration with No Visible Growth reading->mic_determination

Caption: Workflow for Broth Microdilution MIC Determination.

Logical Relationship for MIC Interpretation

MIC_Interpretation cluster_breakpoints Clinical Breakpoints cluster_interpretation Interpretation mic_value Observed MIC Value for this compound susceptible_bp ≤ Susceptible Breakpoint mic_value->susceptible_bp Comparison intermediate_bp > Susceptible and ≤ Resistant Breakpoint mic_value->intermediate_bp Comparison resistant_bp > Resistant Breakpoint mic_value->resistant_bp Comparison susceptible Susceptible susceptible_bp->susceptible Leads to intermediate Intermediate intermediate_bp->intermediate Leads to resistant Resistant resistant_bp->resistant Leads to

Caption: Interpretation of MIC Values using Clinical Breakpoints.

References

Application Notes and Protocols for Cell-Based Assays of Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of "Antitubercular agent-31," a novel compound with potential activity against Mycobacterium tuberculosis (M. tb). The following cell-based assays are industry-standard methods for the primary and secondary screening of antitubercular drug candidates.

Introduction to Antitubercular Drug Discovery Assays

The discovery of new antitubercular agents is critical to combat the global threat of tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Cell-based assays are fundamental in the early stages of drug discovery, providing a phenotypic assessment of a compound's ability to inhibit the growth of M. tb. These assays can be broadly categorized into those that measure direct antimycobacterial activity and those that assess activity against intracellular bacteria, mimicking the in vivo state of infection.

This document outlines protocols for three key assays:

  • Microplate Alamar Blue Assay (MABA): A primary screening assay to determine the minimum inhibitory concentration (MIC) of an agent against extracellular M. tb.[1][2]

  • Luciferase Reporter Phage (LRP) Assay: A rapid and sensitive method for assessing the viability of M. tb and determining the efficacy of antimicrobial compounds.[3][4]

  • Macrophage-Based Intracellular Growth Inhibition Assay: A secondary assay to evaluate the ability of an agent to kill M. tb residing within host macrophages.[5][6]

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Efficacy of this compound

Assay TypeM. tuberculosis StrainEndpointAgent-31 ValueControl Drug (e.g., Rifampicin) Value
MABAH37RvMIC (µg/mL)[Insert Data][Insert Data]
LRP AssayH37RvIC50 (µg/mL)[Insert Data][Insert Data]
Intracellular AssayH37RvEC50 (µg/mL)[Insert Data][Insert Data]
MABAMDR StrainMIC (µg/mL)[Insert Data][Insert Data]
LRP AssayMDR StrainIC50 (µg/mL)[Insert Data][Insert Data]
Intracellular AssayMDR StrainEC50 (µg/mL)[Insert Data][Insert Data]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeEndpointAgent-31 Value
THP-1 or RAW 264.7MTS/MTT AssayCC50 (µg/mL)[Insert Data]
HepG2MTS/MTT AssayCC50 (µg/mL)[Insert Data]

Table 3: Selectivity Index of this compound

M. tuberculosis StrainIntracellular Assay EC50 (µg/mL)Cytotoxicity CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
H37Rv[Insert Data][Insert Data][Insert Data]
MDR Strain[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tb.[7] The Alamar Blue (resazurin) indicator dye changes from blue to pink in the presence of metabolically active cells.

Materials:

  • M. tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Rifampicin (positive control)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Plate reader (absorbance at 570 nm and 600 nm)

Protocol:

  • Prepare a stock solution of this compound and Rifampicin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

  • Add 100 µL of 7H9 broth to the remaining wells.

  • Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare an inoculum of M. tb H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:50.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound, resulting in a final volume of 200 µL.

  • Include a drug-free control (bacteria only) and a media-only control (no bacteria).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plate for 24 hours.

  • Read the absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

MABA_Workflow A Prepare serial dilutions of This compound in 96-well plate B Add M. tuberculosis suspension to wells A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Incubate for 24 hours D->E F Read absorbance (570 nm & 600 nm) E->F G Determine MIC F->G LRP_Assay_Workflow A Dispense M. tb culture and test compounds into plate B Incubate at 37°C for 72 hours A->B C Add Luciferase Reporter Phage B->C D Incubate for 4 hours C->D E Add D-luciferin substrate D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G Intracellular_Assay_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_quantification Quantification Phase A Seed and differentiate macrophages B Infect macrophages with M. tuberculosis A->B C Wash to remove extracellular bacteria B->C D Add medium with serial dilutions of this compound C->D E Incubate for 3-5 days D->E F Lyse macrophages to release intracellular bacteria E->F G Plate serial dilutions of lysate on 7H11 agar F->G H Incubate for 3-4 weeks G->H I Count Colony Forming Units (CFU) H->I J Determine EC50 I->J Drug_Discovery_Pathway A Primary Screen (e.g., MABA, LRP Assay) Determine MIC/IC50 B Assess Cytotoxicity (e.g., MTS Assay on mammalian cells) Determine CC50 A->B Hit Compounds C Calculate Selectivity Index (SI = CC50 / MIC) A->C B->C D Secondary Screen (Intracellular Growth Inhibition Assay) Determine EC50 C->D Selective Compounds (High SI) E Lead Optimization D->E Active Compounds F In Vivo Efficacy Studies (e.g., mouse model) E->F

References

Application Notes and Protocols for DprE1 Enzyme Inhibition Assay Using "Antitubercular agent-31"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][2][3] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][3] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it a highly attractive target for the development of novel anti-tubercular agents.[4][5] "Antitubercular agent-31" is a potent inhibitor of DprE1 and exhibits significant activity against M. tuberculosis.[6][7] This document provides detailed protocols for an in vitro DprE1 inhibition assay using "this compound" as a reference compound.

Principle of the Assay

The DprE1 inhibition assay is designed to quantify the inhibitory activity of a test compound, such as "this compound," on the enzymatic conversion of a substrate to a product by DprE1. A common method involves a coupled-enzyme assay where the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate, is detected using a fluorogenic probe like Amplex Red. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. A decrease in the fluorescent signal in the presence of an inhibitor is directly proportional to its inhibitory activity against DprE1.

Data Presentation

The inhibitory activity of "this compound" and its relevant properties are summarized in the table below. This data is crucial for its use as a control compound in DprE1 inhibition assays.

CompoundTargetIC₅₀ (µM)MIC against M. tuberculosis H37Rv (µM)Aqueous Solubility (µg/mL)Plasma Protein Binding (%)
This compoundDprE11.1[6][7]0.03[6]0.81[6]97.9[6]

Experimental Protocols

Materials and Reagents
  • Recombinant M. tuberculosis DprE1 enzyme

  • "this compound" (or other test compounds)

  • Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable substrate analog (e.g., geranylgeranylphosphoryl-β-D-ribose, GGPR)

  • Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow Diagram

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Detection Mix) plate Add Assay Components to 96-well Plate (Buffer, Inhibitor/DMSO, Enzyme) prep->plate preincubate Pre-incubate (e.g., 15 min at RT) plate->preincubate start_reaction Initiate Reaction (Add Substrate & Detection Mix) preincubate->start_reaction incubate Incubate (e.g., 30 min at 37°C) start_reaction->incubate read Measure Fluorescence (Ex/Em: 530-560/590 nm) incubate->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for the DprE1 Inhibition Assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.

    • Prepare a working solution of DprE1 enzyme in assay buffer to the desired final concentration.

    • Prepare a stock solution of the substrate (DPR or analog) in an appropriate solvent.

    • Prepare the Amplex Red/HRP detection mixture according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of the serially diluted "this compound" or DMSO (for control wells) to the respective wells.

    • Add 48 µL of the DprE1 enzyme solution to each well.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • To initiate the enzymatic reaction, add 50 µL of the substrate and Amplex Red/HRP detection mixture to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader with excitation set between 530-560 nm and emission at approximately 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(Fluorescence of test well - Fluorescence of blank) / (Fluorescence of positive control - Fluorescence of blank)])

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DprE1 Signaling Pathway and Inhibition

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition.

G cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenyl-P-2'-keto-ribofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenyl-P-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Agent31 This compound DprE1_Inhibited Inhibited DprE1 Agent31->DprE1_Inhibited Binds to DprE1 DprE1_Inhibited->DPX Blocks Conversion

Caption: DprE1 Pathway and Inhibition by this compound.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for performing a DprE1 enzyme inhibition assay using "this compound" as a reference inhibitor. The provided information and methodologies are intended to assist researchers in the screening and characterization of novel DprE1 inhibitors for the development of new anti-tuberculosis therapies. The unique mode of action and the vulnerability of DprE1 make it a prime target in the fight against drug-resistant tuberculosis.[3][4]

References

Application Notes: High-Throughput Screening of Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential new drugs. This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, Antitubercular Agent-31 (ATA-31), against M. tuberculosis.

ATA-31 is a promising synthetic molecule identified from a diversity library screen. Preliminary studies suggest that ATA-31 may target the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[1][2][3][4] These notes are intended for researchers, scientists, and drug development professionals engaged in antitubercular drug discovery.

Principle of the Assay

The primary HTS assay described here is a cell-based, resazurin microtiter assay (REMA). This colorimetric assay utilizes the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active Mtb cells. The degree of color change is proportional to the number of viable bacteria, allowing for the quantification of the inhibitory effect of ATA-31. A secondary luminescence-based assay is also described for hit confirmation and further characterization.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity profile of ATA-31 compared to standard first-line antitubercular drugs.

Table 1: In Vitro Antitubercular Activity of ATA-31

CompoundMIC₅₀ (µg/mL) vs. M. tuberculosis H37RvMIC₉₀ (µg/mL) vs. M. tuberculosis H37Rv
ATA-31 1.25 2.5
Isoniazid0.050.1
Rifampicin0.10.2
Ethambutol2.55.0

Table 2: Cytotoxicity Profile of ATA-31

CompoundCC₅₀ (µM) in Vero CellsSelectivity Index (SI = CC₅₀ / MIC₅₀)
ATA-31 > 50 > 40
Isoniazid> 1000> 20000
Rifampicin> 200> 2000

Experimental Protocols

1. Primary High-Throughput Screening: Resazurin Microtiter Assay (REMA)

This protocol is adapted for a 384-well plate format suitable for HTS.[5]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • ATA-31 stock solution (10 mM in DMSO)

  • Isoniazid (positive control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile, black, clear-bottom 384-well plates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm and 600 nm

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture density to approximately 1 x 10⁵ CFU/mL with fresh 7H9 broth.

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of ATA-31 stock solution in DMSO into the assay plates. For dose-response experiments, perform a serial dilution to achieve final concentrations ranging from 0.1 to 100 µM.

  • Bacterial Inoculation: Add 50 µL of the prepared Mtb culture to each well of the 384-well plates containing the test compound.

  • Controls:

    • Positive Control: Wells containing Mtb and a known inhibitor (e.g., Isoniazid at 0.1 µg/mL).

    • Negative Control (Vehicle Control): Wells containing Mtb and DMSO at the same concentration as the test compound wells.

    • Blank Control: Wells containing only 7H9 broth.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 10 µL of 0.02% resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The percentage inhibition is calculated using the following formula: % Inhibition = 100 - [ (A₅₇₀ of test well - A₆₀₀ of test well) / (A₅₇₀ of negative control - A₆₀₀ of negative control) ] * 100

2. Secondary Assay: Luminescence-Based Viability Assay

This assay provides a more sensitive readout and is suitable for hit confirmation.[6]

Materials:

  • Autoluminescent M. tuberculosis strain (e.g., H37Rv-lux)

  • Materials as listed for the REMA protocol (excluding resazurin)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Follow steps 1-5 of the REMA protocol, using the autoluminescent Mtb strain and white, opaque plates.

  • Data Acquisition: After the 7-day incubation period, measure the luminescence of each well using a luminometer.

  • Data Analysis: The percentage inhibition is calculated by comparing the relative light units (RLU) of the test wells to the control wells: % Inhibition = 100 - [ (RLU of test well) / (RLU of negative control) ] * 100

Visualizations

Signaling Pathway

Mycolic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I C16-C18 Acyl-CoA C16-C18 Acyl-CoA FAS-I->C16-C18 Acyl-CoA FAS-II FAS-II C16-C18 Acyl-CoA->FAS-II Fatty Acid Synthase II Meromycolic Acid Meromycolic Acid FAS-II->Meromycolic Acid Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall

Caption: Proposed mechanism of action of ATA-31 targeting the FAS-II complex in the mycolic acid biosynthesis pathway.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening (REMA) cluster_secondary Hit Confirmation (Luminescence) A Compound Library Plating (384-well) B M. tuberculosis Inoculation A->B C 7-day Incubation at 37°C B->C D Resazurin Addition C->D E 24h Incubation D->E F Absorbance Reading E->F G Hit Identification F->G H Dose-Response Plating of Hits G->H Confirmed Hits I Autoluminescent Mtb Inoculation H->I J 7-day Incubation at 37°C I->J K Luminescence Reading J->K L IC50 Determination K->L

Caption: High-throughput screening workflow for the identification and confirmation of antitubercular agents.

Logical Relationship

Logical_Relationship cluster_assay REMA Assay Principle cluster_inhibition Effect of ATA-31 A Metabolically Active Mtb B Resazurin (Blue) C Resorufin (Pink) A->C Reduces D ATA-31 Present E Inhibition of Mtb Growth D->E Leads to F No Color Change E->F Results in

Caption: Logical relationship demonstrating the principle of the resazurin microtiter assay (REMA) for screening ATA-31.

References

Application Notes & Protocols: In Vivo Efficacy Model of Antitubercular Agent-31 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. "Antitubercular agent-31" is a novel investigational compound with promising in vitro activity against Mtb. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of tuberculosis. The protocols described herein are based on established and validated methods for preclinical testing of antitubercular drugs.[1][2][3][4]

Key Efficacy Endpoints:

The primary measure of efficacy for a novel antitubercular agent is its ability to reduce the bacterial burden in the lungs and other affected organs of infected animals. Key endpoints for these studies include:

  • Bacterial Load (CFU): Enumeration of colony-forming units (CFU) in the lungs and spleen is the gold standard for assessing the bactericidal or bacteriostatic activity of the test compound.[5][6]

  • Survival Analysis: In chronic infection models, the ability of the agent to prolong the survival of infected mice is a critical indicator of its efficacy.

  • Histopathology: Microscopic examination of lung tissue provides qualitative and quantitative assessment of the drug's effect on inflammation, granuloma formation, and tissue damage.[7][8]

  • Body Weight: Monitoring changes in body weight can serve as a general indicator of the health of the animals and the efficacy of the treatment.[9]

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic tuberculosis infection in mice via low-dose aerosol exposure, which mimics the natural route of infection in humans.[1]

Materials:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.[3]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[3][10]

  • Equipment:

    • Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system).[11][12][13]

    • Biosafety Level 3 (BSL-3) facility.

    • 7H9 broth and 7H10 or 7H11 agar plates.[10][11]

    • Tissue homogenizer.

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the bacterial pellet in PBS and adjust the concentration to deliver a low dose of approximately 50-100 CFU per mouse.[10]

  • Aerosol Infection:

    • Place the mice in the aerosol exposure chamber.

    • Nebulize the bacterial suspension into the chamber according to the manufacturer's instructions to achieve the target lung deposition.[12][14]

    • After exposure, house the mice in a BSL-3 facility.

  • Confirmation of Infection:

    • At 24 hours post-infection, euthanize a small cohort of mice (n=3-5).

    • Aseptically remove the lungs, homogenize in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the lung homogenates on 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the initial bacterial load.[10]

In Vivo Efficacy Evaluation of this compound

This protocol outlines the treatment of Mtb-infected mice with this compound and the subsequent evaluation of its efficacy.

Experimental Design:

  • Groups:

    • Group 1: Untreated control (infected, no treatment).

    • Group 2: Vehicle control (infected, treated with the vehicle used to formulate this compound).

    • Group 3: Positive control (infected, treated with a standard-of-care drug, e.g., isoniazid at 25 mg/kg).[9]

    • Group 4-6: Treatment groups (infected, treated with low, medium, and high doses of this compound).

  • Number of animals: A minimum of 5-8 mice per group is recommended for statistical power.[2][5]

Procedure:

  • Treatment Initiation:

    • Initiate treatment 2-4 weeks post-infection, once a chronic infection is established.[10]

    • Administer this compound and control treatments daily or as determined by pharmacokinetic studies, typically via oral gavage.[2][13]

  • Monitoring:

    • Monitor the body weight of the mice regularly (e.g., weekly).[9]

    • Observe the animals for any signs of morbidity.

  • Endpoint Analysis:

    • After a predetermined treatment period (e.g., 4 weeks), euthanize the mice.[15]

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H10 or 7H11 agar.

    • Incubate at 37°C for 3-4 weeks and enumerate the CFUs. The results are typically expressed as log10 CFU per organ.[2][10]

Histopathological Analysis

This protocol describes the preparation of lung tissues for microscopic examination.

Procedure:

  • Tissue Fixation:

    • After euthanasia, perfuse the lungs with 10% neutral buffered formalin.

    • Excise the lungs and immerse them in formalin for at least 24 hours.

  • Tissue Processing and Staining:

    • Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin.

    • Section the paraffin blocks at 4-5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (ZN) stain to visualize acid-fast bacilli.[7]

  • Microscopic Evaluation:

    • Examine the stained sections under a light microscope.

    • Assess the extent of inflammation, the size and organization of granulomas, and the presence of necrosis.[7][8]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound on Bacterial Load in Lungs and Spleen of Mtb-Infected Mice

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lungs (± SD)Change in Log10 CFU/Lungs vs. VehicleMean Log10 CFU/Spleen (± SD)Change in Log10 CFU/Spleen vs. Vehicle
Untreated-7.2 ± 0.4-5.1 ± 0.3-
Vehicle Control-7.1 ± 0.30.05.0 ± 0.20.0
Isoniazid254.5 ± 0.5-2.62.8 ± 0.4-2.2
Agent-31 (Low)106.5 ± 0.4-0.64.5 ± 0.3-0.5
Agent-31 (Med)305.2 ± 0.6-1.93.5 ± 0.5-1.5
Agent-31 (High)1004.6 ± 0.5-2.52.9 ± 0.4-2.1

Table 2: Effect of this compound on Body Weight of Mtb-Infected Mice

Treatment GroupDose (mg/kg)Initial Body Weight (g ± SD)Final Body Weight (g ± SD)Percent Change in Body Weight
Untreated-20.1 ± 1.217.5 ± 1.5-12.9%
Vehicle Control-20.3 ± 1.117.8 ± 1.3-12.3%
Isoniazid2520.2 ± 1.321.5 ± 1.0+6.4%
Agent-31 (Low)1020.4 ± 1.019.0 ± 1.2-6.9%
Agent-31 (Med)3020.1 ± 1.220.5 ± 1.1+2.0%
Agent-31 (High)10020.3 ± 1.121.2 ± 0.9+4.4%

Visualizations

experimental_workflow A Bacterial Culture (M. tuberculosis H37Rv) B Low-Dose Aerosol Infection of Mice (50-100 CFU/lung) A->B C Establishment of Chronic Infection (2-4 weeks) B->C D Treatment Initiation (4 weeks) C->D E Endpoint Analysis D->E H Body Weight Monitoring D->H F CFU Enumeration (Lungs & Spleen) E->F G Histopathology (H&E and ZN Staining) E->G

Caption: Workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_bacterium Mycobacterium tuberculosis A This compound (Prodrug) B Bacterial Enzyme (e.g., KatG-like) A->B Activation C Activated Agent-31 B->C D Mycolic Acid Synthesis C->D Inhibition E Cell Wall Integrity D->E F Bacterial Lysis E->F Loss of

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Antitubercular Agent-31 (ATA-31)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the experimental design for the investigation of "Antitubercular agent-31" (ATA-31), a novel investigational compound for tuberculosis (TB) research. The included protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).[1][2] The development of new therapeutic agents with novel mechanisms of action is therefore a critical priority. ATA-31 is a promising new chemical entity with potent antimycobacterial activity.

Based on preliminary studies, ATA-31 is hypothesized to act by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasm for incorporation into the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial cell death.[3][4]

ATA31_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transport Mycolic Acid Synthesis Mycolic Acid Synthesis MmpL3->Mycolic Acid Synthesis Delivery Cell Wall Cell Wall Mycolic Acid Synthesis->Cell Wall Incorporation ATA31 ATA-31 ATA31->MmpL3 Inhibition

Figure 1: Proposed mechanism of action of ATA-31.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ATA-31.

Table 1: In Vitro Activity of ATA-31 against M. tuberculosis

StrainResistance ProfileATA-31 MIC (µM)Isoniazid MIC (µM)Rifampicin MIC (µM)
H37RvDrug-Sensitive0.50.20.1
MDR-1INHR, RIFR0.6> 16> 32
XDR-1INHR, RIFR, FQR, INJR0.8> 16> 32

MIC: Minimum Inhibitory Concentration. Data are representative of triplicate experiments.

Table 2: Cytotoxicity of ATA-31

Cell LineATA-31 IC50 (µM)Selectivity Index (SI)*
Vero (mammalian kidney epithelial cells)> 200> 400

IC50: Half-maximal inhibitory concentration. SI = IC50 (Vero) / MIC (H37Rv).* A higher SI indicates greater selectivity for the pathogen.[1]

Table 3: In Vivo Efficacy of ATA-31 in a Murine Model of Chronic TB Infection

Treatment GroupDosage (mg/kg/day)Mean Lung CFU log10 (± SD) at 4 weeks
Vehicle Control-6.8 (± 0.4)
Isoniazid254.2 (± 0.3)
ATA-31504.5 (± 0.5)
ATA-311003.9 (± 0.4)

CFU: Colony Forming Units. SD: Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of ATA-31 against M. tuberculosis.

Materials:

  • M. tuberculosis strains (H37Rv, MDR, XDR)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)

  • ATA-31 stock solution (in DMSO)

  • Isoniazid and Rifampicin stock solutions (in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of ATA-31 and control drugs in a 96-well plate. The final concentration range should typically span from 0.05 µM to 100 µM.

  • Prepare a log-phase culture of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate each well of the microplate with 100 µL of the bacterial suspension. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

This protocol assesses the cytotoxicity of ATA-31 against a mammalian cell line (Vero cells) using a standard MTT assay.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • ATA-31 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of ATA-31 in DMEM.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol evaluates the in vivo efficacy of ATA-31 in a BALB/c mouse model of chronic TB infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol exposure chamber

  • ATA-31 formulation for oral gavage

  • Isoniazid formulation for oral gavage

  • Vehicle control

  • Middlebrook 7H11 agar plates

Procedure:

  • Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection.

  • Four weeks post-infection, randomize the mice into treatment and control groups.

  • Administer ATA-31, isoniazid, or vehicle control orally once daily for four weeks.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs, homogenize the tissue in sterile saline.

  • Prepare serial dilutions of the lung homogenates and plate on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the bacterial load (CFU) in the lungs.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the preclinical evaluation of ATA-31.

Experimental_Workflow cluster_invivo In Vivo Evaluation MIC_Assay MIC Determination (M. tb strains) Cytotoxicity_Assay Cytotoxicity Assay (Vero cells) Decision Good in vitro activity & selectivity? MIC_Assay->Decision Cytotoxicity_Assay->Decision Mouse_Infection Murine Model of TB (Aerosol Infection) Treatment Drug Administration (4 weeks) Mouse_Infection->Treatment Efficacy_Assessment Efficacy Assessment (Lung CFU Count) Treatment->Efficacy_Assessment End End Efficacy_Assessment->End Start Start Start->MIC_Assay Start->Cytotoxicity_Assay Decision->Mouse_Infection Yes Decision->End No

Figure 2: Preclinical evaluation workflow for ATA-31.

References

Unraveling the Synthesis and Purification of Antitubercular Agents: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel antitubercular agents is a cornerstone in the global fight against tuberculosis. This document provides a detailed overview of the synthesis and purification techniques for a hypothetical molecule, designated "Antitubercular agent-31," geared towards researchers, scientists, and drug development professionals. The protocols and data presented are a composite based on common methodologies for synthesizing related classes of antitubercular compounds, as a specific agent with this designation is not publicly documented.

Synthetic Pathway Overview

The synthesis of complex heterocyclic molecules, often the backbone of antitubercular drugs, typically involves a multi-step process. The proposed synthesis for "this compound" is a convergent approach, maximizing efficiency and yield.

Synthesis_Pathway cluster_0 Step 1: Core Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Coupling Reaction A Starting Material A (e.g., Substituted Phenylhydrazine) C Intermediate 1 (Pyrazolone Core) A->C B Starting Material B (e.g., β-ketoester) B->C E Intermediate 2 (Halogenated Pyrazolone) C->E D Reagent C (e.g., Halogenating Agent) D->E G This compound (Crude Product) E->G F Starting Material D (e.g., Substituted Amine) F->G

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (Pyrazolone Core)
  • Reaction Setup: To a solution of Starting Material A (1.0 eq) in ethanol (10 mL/g of A) in a round-bottom flask equipped with a reflux condenser, add Starting Material B (1.1 eq).

  • Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL). Dry the solid under vacuum to yield Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 (Halogenated Pyrazolone)
  • Reaction Setup: Suspend Intermediate 1 (1.0 eq) in dichloromethane (DCM, 15 mL/g) in a three-necked flask under an inert nitrogen atmosphere.

  • Reaction: Cool the suspension to 0°C using an ice bath. Add Reagent C (e.g., N-Bromosuccinimide, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (8:2 hexane:ethyl acetate).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude Intermediate 2, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Synthesis of this compound (Crude Product)
  • Reaction Setup: To a solution of Intermediate 2 (1.0 eq) and Starting Material D (1.2 eq) in dimethylformamide (DMF, 20 mL/g of Intermediate 2), add potassium carbonate (2.5 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 8-10 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: A solid precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the crude this compound.

Purification Techniques

The purification of the final compound is critical to remove unreacted starting materials, by-products, and residual solvents. A multi-step purification workflow is often necessary.

Purification_Workflow A Crude Product (from Synthesis) B Recrystallization A->B C Purity Check 1 (TLC, HPLC) B->C D Column Chromatography C->D Purity < 95% F Final Product (>98% Purity) C->F Purity > 98% E Purity Check 2 (HPLC, NMR) D->E E->F

Caption: General purification workflow for this compound.
Protocol 4: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added.

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 5: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate mobile phase system (e.g., a gradient of hexane and ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of "this compound".

Table 1: Synthesis Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Crude Yield (%)
1Pyrazolone FormationAcetic Acid784-685-90
2HalogenationN-Bromosuccinimide0 to RT12-1690-95
3CouplingPotassium Carbonate808-1075-80

Table 2: Purification Data

Purification MethodMobile Phase/SolventPurity before (%)Purity after (%)Recovery Yield (%)
RecrystallizationEthanol/Water809570-80
Column ChromatographyHexane:Ethyl Acetate (Gradient)95>9885-90

Table 3: Characterization Data for Purified this compound

AnalysisResult
Appearance White to off-white crystalline solid
Melting Point 185-188 °C
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spectrometry (HRMS) Calculated m/z: [Value], Found: [Value]
Purity (HPLC) >99.5%

These protocols and data provide a foundational framework for the synthesis and purification of novel antitubercular candidates. Researchers should adapt and optimize these methods based on the specific chemical properties of their target molecules.

Troubleshooting & Optimization

"Antitubercular agent-31" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-31

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility and stability challenges during their experiments.

Section 1: Solubility Issues

Poor aqueous solubility is a common hurdle for many small molecule drug candidates.[1][2] The following section provides guidance on solvents, troubleshooting precipitation, and methods for solubility enhancement.

FAQ 1: What are the recommended solvents for preparing stock solutions of this compound?

To achieve a concentrated stock solution, it is recommended to use a polar aprotic solvent. For aqueous-based assays, it is crucial to first dissolve the compound in an organic solvent before further dilution.

Answer:

The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, it is advised to prepare a concentrated stock in DMSO and then dilute it to the final concentration, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Dimethylformamide (DMF)> 80Very Soluble
Ethanol~ 15Soluble
Methanol~ 10Soluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically Insoluble
Water< 0.001Practically Insoluble
FAQ 2: My compound is precipitating out of my aqueous buffer during my experiment. What are the likely causes and how can I fix it?

Answer:

Precipitation of a compound from an aqueous solution is a common issue, often occurring when the concentration of the compound exceeds its thermodynamic solubility in the final buffer system.[3] This can be influenced by several factors including the final concentration of the organic co-solvent, the pH of the buffer, and temperature.

Below is a troubleshooting workflow to help you diagnose and resolve this issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Check Final DMSO Concentration start->check_dmso dmso_high Is it > 0.5%? check_dmso->dmso_high reduce_dmso Reduce DMSO in Final Dilution dmso_high->reduce_dmso  Yes check_conc Check Final Compound Concentration dmso_high->check_conc No end Issue Resolved reduce_dmso->end conc_high Is it above known aqueous solubility? check_conc->conc_high lower_conc Lower Working Concentration conc_high->lower_conc  Yes check_ph Check Buffer pH conc_high->check_ph No lower_conc->end ph_issue Is compound solubility pH-dependent? check_ph->ph_issue adjust_ph Adjust pH or Use Different Buffer ph_issue->adjust_ph  Yes consider_solubilizer Consider Using Solubilizing Agents ph_issue->consider_solubilizer No adjust_ph->end consider_solubilizer->end

Caption: Troubleshooting workflow for compound precipitation.
FAQ 3: How can I improve the aqueous solubility of this compound for my in vitro assays?

Answer:

Enhancing the aqueous solubility of poorly soluble compounds is often necessary for biological assays.[1][4] Several techniques can be employed, ranging from simple adjustments to the use of formulation aids.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[2] For this compound, which is weakly basic, solubility increases as the pH of the medium is lowered.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can increase the solubility of a compound. However, the concentration of the co-solvent must be compatible with the biological assay.

  • Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

Experimental Protocol: Determining pH-Dependent Solubility

This protocol outlines a method to assess how pH affects the solubility of this compound.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure the amount of solid is sufficient to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[3]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Section 2: Stability Issues

The chemical stability of a compound is critical for obtaining reliable and reproducible experimental results.[5] This section addresses storage conditions and methods to assess the stability of this compound.

FAQ 4: What are the recommended storage conditions for this compound?

Answer:

To ensure the integrity of the compound, it is crucial to adhere to the recommended storage conditions for both the solid powder and solutions.

Table 2: Recommended Storage Conditions and Stability Data for this compound

FormStorage ConditionDurationPurity (% Remaining)Notes
Solid Powder-20°C, Dessicated, Dark24 Months> 99%Protect from light and moisture.
Solid Powder4°C, Dessicated, Dark12 Months> 98%Suitable for short-term storage.
DMSO Stock (10 mM)-20°C6 Months> 97%Limit freeze-thaw cycles.
DMSO Stock (10 mM)-80°C12 Months> 99%Recommended for long-term storage.
Aqueous Buffer (pH 7.4)4°C< 24 Hours~ 90%Prepare fresh for daily use.
FAQ 5: I have stored my DMSO stock solution for several months. How can I check if the compound has degraded?

Answer:

It is good practice to periodically check the integrity of stored solutions. A simple way to assess degradation is by using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Stability Assessment

  • Reference Standard: Prepare a fresh solution of this compound from a new vial of solid powder at the same concentration as your stored stock solution. This will serve as the 100% reference.

  • Sample Analysis: Analyze both the freshly prepared solution and your stored stock solution using a validated HPLC method.

  • Chromatogram Comparison: Compare the chromatograms of the two samples.

    • Peak Area: A significant decrease in the peak area of the main compound in the stored sample compared to the fresh sample indicates degradation.

    • New Peaks: The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.

  • Purity Calculation: Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100.

G start Prepare Fresh Reference Solution step3 Analyze Both Samples by HPLC start->step3 step2 Retrieve Stored Stock Solution step2->step3 step4 Compare Chromatograms step3->step4 step5 Assess Peak Area and New Peaks step4->step5 decision Significant Degradation? step5->decision discard Discard Old Stock and Prepare Fresh decision->discard  Yes ok Stock is Stable for Continued Use decision->ok No

Caption: Workflow for assessing the stability of a stored stock solution.
FAQ 6: How does pH affect the stability of this compound in aqueous solutions?

Answer:

The stability of this compound in aqueous media is highly dependent on pH. The compound is most stable in neutral to slightly acidic conditions and degrades more rapidly under basic conditions. This is a critical consideration when preparing formulations for multi-day experiments. A stability study should be performed to determine the degradation kinetics at different pH values.[6]

Table 3: Half-life (t½) of this compound in Aqueous Buffers at 37°C

Buffer pHHalf-life (t½) in hoursDegradation Rate
5.0> 72Very Slow
6.0~ 48Slow
7.0~ 24Moderate
7.4~ 18Moderate-Fast
8.0< 6Rapid

For experiments lasting longer than a few hours, it is recommended to use a buffer with a pH at or below 7.0, if compatible with the assay system. Always prepare aqueous solutions of this compound fresh before use.

References

Antitubercular Agent-31: Off-Target Effects Investigation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of Antitubercular agent-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted off-target interactions of this compound?

A1: Pre-clinical computational screening has suggested potential off-target activity of this compound against several host kinases and metabolic enzymes. In vitro profiling is recommended to confirm these predictions. Common antitubercular agents have been associated with adverse effects such as hepatotoxicity, neurotoxicity, and hypersensitivity reactions, which may be linked to off-target activities.[1][2]

Q2: What is the recommended starting point for investigating the off-target effects of this compound?

A2: A tiered approach is recommended. Begin with broad-spectrum kinase and phosphatase profiling panels to identify potential off-target enzyme inhibition. Concurrently, perform cytotoxicity assays across a panel of relevant cell lines (e.g., hepatic, neuronal, renal) to assess for overt toxicity.

Q3: Are there any known drug-drug interactions with this compound that might suggest off-target effects?

A3: While clinical data is limited, researchers should be aware of potential interactions with drugs metabolized by cytochrome P450 enzymes. Co-administration with other medications may alter the safety and efficacy profile of this compound.

Troubleshooting Guides

Issue 1: High background signal in kinase profiling assay.

  • Q: I am observing a high background signal in my kinase profiling assay with this compound, making it difficult to determine true hits. What could be the cause?

    • A: High background can result from several factors:

      • Compound precipitation: this compound may be precipitating in the assay buffer. Visually inspect the compound solution and consider testing solubility in the final assay buffer concentration.

      • Non-specific binding: The compound may be binding non-specifically to assay components. Try including a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) in your assay buffer.

      • Autofluorescence: If using a fluorescence-based readout, the compound itself may be fluorescent at the excitation/emission wavelengths used. Run a control with the compound alone to assess this.

Issue 2: Inconsistent results in cell viability assays.

  • Q: My cell viability assay results with this compound are highly variable between experiments. What are some common causes for this?

    • A: Inconsistent results in cell-based assays can often be traced to:

      • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

      • Seeding density: Ensure a uniform cell seeding density across all wells and plates. Edge effects can be minimized by not using the outermost wells of the plate.

      • Compound stability: this compound may be unstable in culture medium over the time course of your experiment. Consider performing a time-course study to assess compound stability.

Issue 3: Difficulty validating a predicted off-target from a computational screen.

  • Q: A computational model predicted that this compound binds to a specific signaling protein, but I am unable to confirm this interaction in my cellular thermal shift assay (CETSA). What should I do?

    • A: Discrepancies between in silico predictions and experimental validation are not uncommon.[3][4] Consider the following:

      • Target engagement in situ: The predicted target may not be accessible to this compound in the cellular context. Consider using a cell-free biochemical assay with the purified protein to confirm direct binding.

      • Assay sensitivity: The CETSA may not be sensitive enough to detect a weak interaction. Try optimizing the assay conditions, such as the concentration of the compound and the heat shock parameters.

      • Downstream signaling: Even if direct binding is weak, the compound may still affect the protein's function. Investigate the downstream signaling pathway of the predicted target for any changes upon treatment with this compound.

Quantitative Data Summary

The following tables summarize fictional representative data from initial off-target screening of this compound.

Table 1: Kinase Inhibition Profile of this compound (10 µM)

Kinase Target% Inhibition
Target Kinase A95%
Off-Target Kinase 162%
Off-Target Kinase 248%
Off-Target Kinase 315%

Table 2: Cytotoxicity of this compound in Various Cell Lines (72h incubation)

Cell LineCell TypeIC50 (µM)
HepG2Human Hepatocyte25.3
SH-SY5YHuman Neuroblastoma42.1
HEK293Human Embryonic Kidney> 100
A549Human Lung Carcinoma89.5

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at the desired concentration for 1 hour at 37°C.

  • Harvesting and Lysis:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

  • Heat Shock:

    • Clear the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle and drug-treated samples. A shift in the melting curve indicates target engagement.

Protocol 2: High-Throughput Screening (HTS) for Off-Target Kinase Inhibition

  • Assay Plate Preparation:

    • Use a multi-well plate pre-coated with a substrate for the kinase of interest.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the kinase, ATP, and the appropriate assay buffer.

  • Compound Addition:

    • Add this compound at various concentrations to the assay wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase reaction for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a phosphospecific antibody coupled to a detection system like fluorescence or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC50 value if a dose-response curve is generated.

Visual Guides

Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of this compound.

Off_Target_Investigation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome A In Silico Prediction B High-Throughput Screening (e.g., Kinase Panel) A->B C Cytotoxicity Assays A->C D Dose-Response Analysis B->D C->D E Biochemical Assays (Direct Binding) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Signaling Pathway Analysis E->G F->G H Phenotypic Screening G->H I Off-Target Profile of This compound H->I

Caption: Workflow for investigating off-target effects.

Signaling_Pathway_Example cluster_pathway Hypothetical Off-Target Pathway Agent31 This compound OffTargetKinase Off-Target Kinase Agent31->OffTargetKinase Inhibition PhosphoSubstrate Phosphorylated Substrate OffTargetKinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->PhosphoSubstrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Adverse Cellular Response DownstreamEffector->CellularResponse

Caption: Example of an affected signaling pathway.

Logical_Troubleshooting_Flow rect rect start Inconsistent Assay Results? q1 Check Cell Health & Passage? start->q1 a1_yes Cells are healthy and low passage q1->a1_yes Yes a1_no Use new cell stock q1->a1_no No q2 Verify Compound Concentration & Stability? a1_yes->q2 a2_yes Compound is stable and concentration is correct q2->a2_yes Yes a2_no Prepare fresh compound q2->a2_no No q3 Review Assay Protocol & Reagents? a2_yes->q3 a3_yes Protocol and reagents are validated q3->a3_yes Yes a3_no Validate reagents and protocol q3->a3_no No end Consult with Technical Support a3_yes->end

References

Troubleshooting DprE1 inhibitor assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DprE1 inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and variability encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a target for drug development?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).[1] It plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[1][2][3] DPA is a vital precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the cell wall.[1][2][3][4] By inhibiting DprE1, the formation of these essential cell wall components is blocked, leading to bacterial cell lysis and death.[1] Because DprE1 is unique to mycobacteria and essential for their survival, it is a highly attractive target for the development of new anti-TB drugs with minimal off-target effects in humans.[1][5]

Q2: What are the different classes of DprE1 inhibitors?

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]

  • Covalent Inhibitors: These inhibitors, such as benzothiazinones (BTZs), typically contain a nitro group.[3] The nitro group is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site to a reactive nitroso intermediate.[6] This intermediate then forms a covalent bond with a specific cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[2][3][7]

  • Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[8] Their binding is reversible, and they do not form a permanent bond with the enzyme.

Q3: I am observing high variability in my IC50 values. What are the potential causes?

High variability in IC50 values for DprE1 inhibitors can stem from several factors related to the enzyme, substrate, inhibitor, and assay conditions. Here are some common culprits:

  • Enzyme Activity: Inconsistent enzyme activity between experiments can lead to significant variability. Ensure the DprE1 enzyme is properly purified, stored, and handled to maintain its activity.

  • Substrate Concentration: The concentration of the substrate, typically a decaprenylphosphoryl-β-D-ribose (DPR) analog like farnesylphosphoryl-β-D-ribose (FPR), can influence inhibitor potency.[6] Using a substrate concentration near the Km value can make the assay more sensitive to competitive inhibitors.

  • Inhibitor Stability and Solubility: Poor solubility or degradation of the inhibitor in the assay buffer can lead to inaccurate concentration determination and variable results. Ensure complete solubilization of your compounds, often in DMSO, and be mindful of their stability under assay conditions.

  • Assay Signal Interference: The inhibitor itself may interfere with the detection method. For example, in fluorescence-based assays using resazurin, compounds that are inherently fluorescent or quench fluorescence can lead to false positive or negative results.[9]

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be consistent across all experiments. For covalent inhibitors, the duration of pre-incubation is particularly critical for the formation of the covalent adduct.[2]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor solutions, can introduce significant errors.

Troubleshooting Guides

Issue 1: No or Low Inhibition Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Inhibitor Verify the identity and purity of the inhibitor compound using analytical methods like LC-MS or NMR. Test a known, potent DprE1 inhibitor as a positive control.
Inactive Enzyme Check the activity of your DprE1 enzyme preparation using a standard activity assay without any inhibitor. If inactive, use a fresh batch of enzyme.
Incorrect Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for DprE1 activity. Refer to established protocols.[2][10]
Inappropriate Inhibitor Concentration Range The tested concentrations may be too low. Perform a wider range of serial dilutions to capture the full dose-response curve.
Mutation in DprE1 For covalent inhibitors, a mutation in the Cys387 residue can confer high-level resistance.[2] Sequence the dprE1 gene if you are working with resistant bacterial strains.
Issue 2: High Background Signal in Fluorescence-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Autofluorescence of Compound Measure the fluorescence of the inhibitor in the assay buffer without the enzyme and substrate. If it is fluorescent at the assay wavelengths, consider using an alternative assay format (e.g., absorbance-based or radioactive).
Contaminated Reagents Test each reagent individually for background fluorescence. Use fresh, high-purity reagents.
Non-enzymatic Reduction of Resazurin Some compounds can directly reduce resazurin to the fluorescent resorufin. Run a control reaction with the inhibitor and resazurin in the absence of DprE1.

Experimental Protocols

Standard DprE1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a commonly used method employing the reduction of resazurin.[6][10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 100 µM Tween-20.[6]

    • DprE1 Enzyme: Prepare a stock solution of purified M. tuberculosis DprE1 in assay buffer. The final concentration in the assay will need to be optimized.

    • FAD Solution: Prepare a stock solution of Flavin Adenine Dinucleotide (FAD) in assay buffer. The final concentration is typically around 2 µM.[6][10]

    • Substrate Solution: Prepare a stock solution of farnesylphosphoryl-β-D-ribose (FPR) in assay buffer. A typical final concentration is 1 mM.[6]

    • Resazurin Solution: Prepare a stock solution of resazurin in assay buffer. A typical final concentration is 50 µM.[6]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Assay Procedure:

    • Add 0.5 µL of the inhibitor solution (or DMSO for control) to the wells of a black 384-well microplate.[10]

    • Add 20 µL of a solution containing DprE1 enzyme and FAD in assay buffer to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate mix containing FPR and resazurin in assay buffer.[6]

    • Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Data Presentation

Table 1: Comparison of IC50 Values for Common DprE1 Inhibitors

InhibitorTypeTarget OrganismIC50 (µM)Reference
PBTZ169CovalentM. tuberculosisVaries with mutation[2]
Ty38cNon-covalentM. tuberculosisVaries with mutation[2]
BTZ043CovalentM. smegmatis~4.5[6]
TBA-7371Non-covalentM. tuberculosis-[11]

Note: IC50 values can vary depending on the specific assay conditions and the DprE1 mutant being tested.

Visualizations

DprE1_Signaling_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto- erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Precursor DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: The DprE1/DprE2 pathway for arabinan biosynthesis and the point of inhibition.

Troubleshooting_Workflow Start High Assay Variability Observed CheckEnzyme Verify Enzyme Activity (Positive Control) Start->CheckEnzyme CheckInhibitor Check Inhibitor Integrity (Purity, Solubility) CheckEnzyme->CheckInhibitor Enzyme OK Consult Consult Literature/ Technical Support CheckEnzyme->Consult Enzyme Inactive CheckAssay Review Assay Conditions (Buffer, Times, Concentrations) CheckInhibitor->CheckAssay Inhibitor OK CheckInhibitor->Consult Inhibitor Issue CheckInterference Test for Signal Interference (Autofluorescence, Quenching) CheckAssay->CheckInterference Conditions OK CheckAssay->Consult Conditions Incorrect ProblemSolved Problem Resolved CheckInterference->ProblemSolved No Interference CheckInterference->Consult Interference Found

Caption: A logical workflow for troubleshooting DprE1 inhibitor assay variability.

References

Technical Support Center: Enhancing Benzothiazinone Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with benzothiazinone (BTZ) compounds. The focus is on practical strategies to improve their bioavailability, a critical factor for their therapeutic efficacy.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your research with benzothiazinone compounds.

Issue 1: Poor Aqueous Solubility of Benzothiazinone Compound

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon dilution of a stock solution.

  • Low and variable results in cell-based assays.

  • Inconsistent in vivo exposure after oral administration.

Possible Causes and Solutions:

Possible Cause Suggested Solution Experimental Protocol
Intrinsic low solubility of the BTZ scaffold. Utilize formulation strategies to enhance dissolution.Protocol 1: Nanoparticle Formulation or Protocol 2: Amorphous Solid Dispersion
High crystallinity of the compound. Reduce particle size to increase surface area for dissolution.Protocol 3: Micronization
Unfavorable physicochemical properties. Modify the chemical structure to introduce more soluble moieties.Protocol 4: Prodrug Synthesis
Issue 2: Rapid Metabolism and Clearance of Benzothiazinone Compound

Symptoms:

  • Low systemic exposure (AUC) despite good initial absorption.

  • Short half-life in pharmacokinetic studies.

  • High clearance values observed in in vivo models.

Possible Causes and Solutions:

Possible Cause Suggested Solution Experimental Protocol
Extensive phase I and/or phase II metabolism. Assess metabolic stability and identify major metabolites.Protocol 5: In Vitro Metabolic Stability Assay
Susceptibility to specific metabolic enzymes. Modify the chemical structure at the metabolic "hotspots".Protocol 6: Structure-Activity Relationship (SAR) Guided Chemical Modification
Efflux by transporters. Co-administer with an efflux pump inhibitor in in vitro models.Protocol 7: Efflux Pump Inhibition Assay

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of many benzothiazinone compounds?

A1: The primary reasons are their characteristically low aqueous solubility and, in some cases, rapid metabolism.[1][2][3] The benzothiazinone scaffold is generally hydrophobic, leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[4] Additionally, some BTZ derivatives can be quickly metabolized by liver enzymes, leading to rapid clearance from the body and reduced systemic exposure.[5][6]

Q2: How can I quickly assess the potential for poor bioavailability in my new benzothiazinone derivative?

A2: A good starting point is to determine its aqueous solubility and perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[7][8] Low solubility (e.g., <10 µg/mL) and a short in vitro half-life are strong indicators of potential bioavailability issues.

Q3: What are the most common formulation strategies to improve the oral absorption of benzothiazinones?

A3: Several formulation strategies can be effective. These include:

  • Nanoparticle formulations: Encapsulating the BTZ compound in nanoparticles can increase its surface area, improve dissolution rate, and enhance absorption.[9][10][11]

  • Amorphous solid dispersions: Dispersing the BTZ compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution profile.

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic BTZ compounds in the gut.[12]

Q4: Can chemical modification of the benzothiazinone scaffold improve bioavailability?

A4: Yes, structural modifications can significantly enhance bioavailability. Strategies include:

  • Prodrugs: Attaching a hydrophilic promoiety to the BTZ molecule can improve its solubility. This promoiety is then cleaved in vivo to release the active drug.[13][14]

  • Introducing polar functional groups: Adding groups that can ionize or form hydrogen bonds with water can increase aqueous solubility.

  • Blocking metabolic sites: Modifying the parts of the molecule that are susceptible to rapid metabolism can increase its stability and half-life.[5]

Q5: Are there any known drug transporters that affect benzothiazinone bioavailability?

A5: While research is ongoing, like many xenobiotics, benzothiazinones could potentially be substrates for efflux pumps such as P-glycoprotein (P-gp) in the intestinal wall. These pumps can actively transport the drug back into the intestinal lumen, reducing its net absorption.[15][16][17] If efflux is suspected, in vitro transport assays using Caco-2 cells can be performed.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies that have successfully improved the bioavailability of benzothiazinone compounds.

Table 1: Improvement in Solubility of Benzothiazinone Analogs

Compound Modification Strategy Solubility (µg/mL) Fold Improvement Reference
PBTZ169 AnalogIntroduction of N-(amino)piperazinyl>200 (at pH 2)Significant increase
BTZ043 AnalogAmorphous Drug Nanoparticles~20% dissolved in 24h~2-fold vs. neat drug[8]
BTZ AnalogSulfonyl-piperazine substitutionData not quantifiedImproved solubility
BTZ AnalogsN-piperazine/piperidine moiety0.67–2.04 mg/mL (at pH 2)Substantial increase

Table 2: Enhancement of Pharmacokinetic Parameters of Benzothiazinones

Compound Formulation/Modification Parameter Value Improvement vs. Parent/Neat Drug Reference
BTZ043Oral Amorphous Drug NanoparticlesPlasma Exposure (AUC)-8-fold higher[8]
BTZ043Intranasal Amorphous Drug NanoparticlesPlasma Exposure (AUC)-18-fold higher[8]
PBTZ169 AnalogN-(amino)piperazinyl substitutionOral Bioavailability (F%)Not specified"Acceptable oral pharmacokinetic profiles"[1]
M-1 AnalogC-2 position substitution (Compound 3o)Oral Bioavailability (F%)Not specified"Better in vivo pharmacokinetic profiles than PBTZ169"
BTZ043-Tmax (oral suspension)0.5–0.75 h-
BTZ043-Half-life (oral suspension)~1.1–2.0 h-

Experimental Protocols

Protocol 1: Preparation of Benzothiazinone-Loaded Polymeric Nanoparticles

Objective: To formulate the benzothiazinone compound into polymeric nanoparticles to enhance its aqueous dispersibility and dissolution rate.

Materials:

  • Benzothiazinone (BTZ) compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • High-speed centrifuge

  • Freeze-dryer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of the BTZ compound and PLGA in a mixture of acetone and DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 5: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a benzothiazinone compound.

Materials:

  • Benzothiazinone (BTZ) compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the BTZ compound (from a stock solution in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent BTZ compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining BTZ compound against time. The slope of the linear portion of this plot will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathway of Benzothiazinone Action

Benzothiazinone_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_BTZ Benzothiazinone Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BTZ Benzothiazinone (Prodrug) Nitroso_BTZ Nitroso-Benzothiazinone (Active Form) BTZ->Nitroso_BTZ Reduction Covalent_Adduct Covalent Adduct Formation Nitroso_BTZ->Covalent_Adduct DprE1_Target DprE1 Enzyme DprE1_Target->Covalent_Adduct Covalent_Adduct->DprE1_Target Inhibition

Caption: Mechanism of action of benzothiazinones targeting DprE1.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Start Start: Benzothiazinone with Poor Bioavailability Problem_ID Identify Limiting Factor(s) Start->Problem_ID Solubility Poor Solubility Problem_ID->Solubility Solubility Issue Metabolism Rapid Metabolism Problem_ID->Metabolism Metabolism Issue Formulation Formulation Strategies Solubility->Formulation SAR Structural Modification (SAR) Solubility->SAR Metabolism->SAR Nanoparticles Nanoparticles Formulation->Nanoparticles Amorphous Amorphous Solid Dispersion Formulation->Amorphous Prodrug Prodrug Synthesis SAR->Prodrug Metabolic_Block Block Metabolic Hotspots SAR->Metabolic_Block In_Vitro_Eval In Vitro Evaluation (Solubility, Dissolution, Stability) Nanoparticles->In_Vitro_Eval Amorphous->In_Vitro_Eval Prodrug->In_Vitro_Eval Metabolic_Block->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Eval->In_Vivo_PK End End: Optimized Benzothiazinone Candidate In_Vivo_PK->End

Caption: Troubleshooting workflow for enhancing BTZ bioavailability.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic cluster_Troubleshooting Troubleshooting Logic Symptom Observe Poor In Vivo Efficacy Hypothesis1 Hypothesis: Poor Bioavailability Symptom->Hypothesis1 Test1 Conduct Pharmacokinetic Study Hypothesis1->Test1 Result1 Result: Low Systemic Exposure Test1->Result1 Hypothesis2 Hypothesis: Poor Solubility or Rapid Metabolism Result1->Hypothesis2 Test2 In Vitro Solubility & Metabolic Stability Assays Hypothesis2->Test2 Result2 Identify Root Cause Test2->Result2 Solution Implement Targeted Improvement Strategy Result2->Solution

Caption: Logical progression for troubleshooting poor BTZ efficacy.

References

Technical Support Center: Antitubercular Agent-31 Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-31" is a placeholder name used for the purposes of this guide, as it does not correspond to a known agent in the public domain. The troubleshooting advice, protocols, and data presented here are based on established principles of studying drug resistance in Mycobacterium tuberculosis and are intended to serve as a general framework for researchers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the study of resistance to novel antitubercular agents.

1. Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Question: Why am I getting variable MIC values for Agent-31 against the same strain of M. tuberculosis?

  • Answer: Inconsistent MICs are a frequent challenge in mycobacterial susceptibility testing.[1] Several factors can contribute to this variability:

    • Inoculum preparation: The density of the bacterial suspension is critical. A non-uniform or incorrectly standardized inoculum will lead to variable results.

    • Media composition: Variations in batches of Middlebrook 7H9 or 7H11 media can affect drug activity and bacterial growth.

    • Drug stability: Agent-31 may be unstable in the culture medium or adhere to plasticware.

    • Incubation conditions: Fluctuations in temperature or CO2 levels can impact growth rates and, consequently, MIC readings.

    • Subjective reading: Visual determination of growth inhibition can be subjective. Using a colorimetric indicator like resazurin or a semi-automated plate reader can improve objectivity.[2]

  • Troubleshooting Steps:

    • Strictly adhere to standardized protocols for inoculum preparation (e.g., McFarland standard).

    • Perform quality control on each new batch of media using a reference strain (e.g., H37Rv).

    • Test for drug stability by pre-incubating the drug in media before adding the bacteria.

    • Ensure your incubator is properly calibrated and provides a stable environment.

    • Incorporate a quantitative readout method to reduce subjectivity.

2. Failure to Isolate Agent-31 Resistant Mutants

  • Question: I am plating a large number of M. tuberculosis cells on agar containing Agent-31, but I'm not getting any resistant colonies. What could be the reason?

  • Answer: The inability to isolate resistant mutants could be due to several factors:

    • Low mutation frequency: The spontaneous mutation rate conferring resistance to Agent-31 might be very low.

    • Inappropriate drug concentration: The concentration of Agent-31 in the selective plates may be too high, preventing the growth of even low-level resistant mutants.

    • Bactericidal activity: Agent-31 might be highly bactericidal, killing off mutants before they can establish a colony.

    • Fitness cost of resistance: Mutations conferring resistance to Agent-31 may impose a significant fitness cost, leading to very slow growth that is not visible within the standard incubation period.

  • Troubleshooting Steps:

    • Increase the number of cells plated (e.g., up to 10^10 CFU).

    • Use a range of concentrations of Agent-31 in your selective plates (e.g., 2x, 4x, 8x, and 16x the MIC).

    • Try a gradient plate method to allow for the selection of mutants with varying levels of resistance.

    • Extend the incubation period of your plates and inspect them at later time points.

3. Discordance Between Genotypic and Phenotypic Results

  • Question: We have identified mutations in a specific gene in Agent-31 resistant isolates, but some isolates with these mutations still appear susceptible in our phenotypic tests. Why is this happening?

  • Answer: Discordance between genotype and phenotype is a known phenomenon in TB drug resistance.[3][4] Possible explanations include:

    • Low-level resistance: The mutation may only confer a small increase in the MIC, which might be close to the critical concentration used for susceptibility testing, leading to misclassification.[5]

    • Compensatory mutations: The isolates may have acquired other mutations that compensate for the fitness cost of the resistance mutation, potentially altering the level of resistance.

    • Alternative resistance mechanisms: Resistance to Agent-31 may be multifactorial, involving other genes or mechanisms like efflux pumps or drug modification, which may not have been identified yet.[6][7]

    • Silent mutations: The identified mutation may not be the cause of resistance; it could be a silent or non-functional polymorphism.[8]

  • Troubleshooting Steps:

    • Perform quantitative MIC testing to determine if there is a subtle increase in resistance.[3]

    • Sequence the entire genome of the discordant isolates to look for other potential resistance or compensatory mutations.[9][10]

    • Perform functional studies, such as gene knockout and complementation, to definitively link the gene and the specific mutation to resistance.

    • Investigate other potential resistance mechanisms, such as gene expression analysis of efflux pumps.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for studies on Agent-31 resistance.

Table 1: MIC Distribution for Agent-31 Against Susceptible and Resistant Isolates

Isolate TypeNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Wild-Type (Susceptible)500.015 - 0.1250.030.06
Resistant (Gene X mutants)200.5 - 824
Resistant (Gene Y mutants)152 - 32816

Table 2: Common Mutations Associated with Agent-31 Resistance

GeneMutationFrequency in Resistant IsolatesFold Increase in MIC (Average)
geneXA143V45%16
geneXG201D20%32
geneYPromoter -15C>T30%64
rpoBH526Y5% (co-occurring)8 (in addition to primary mutation)

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods for M. tuberculosis.[2]

  • Preparation of Drug Plate:

    • Prepare a stock solution of Agent-31 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Agent-31 in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted culture 1:100 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the drug plate, resulting in a final volume of 200 µL.

    • Seal the plate and incubate at 37°C in a humidified incubator.

  • Reading the Results:

    • After 7-14 days of incubation, visually inspect the plate for bacterial growth.

    • The MIC is defined as the lowest concentration of Agent-31 that completely inhibits visible growth.

    • For a more objective reading, a growth indicator like resazurin can be added, and the color change can be read visually or with a plate reader.

2. Whole Genome Sequencing (WGS) for Resistance Mutation Identification

WGS is a powerful tool for identifying all potential mutations associated with drug resistance.[9][11]

  • DNA Extraction:

    • Culture the resistant M. tuberculosis isolate on solid or in liquid media.

    • Harvest the cells and extract high-quality genomic DNA using a validated method for mycobacteria (e.g., CTAB method).

  • Library Preparation and Sequencing:

    • Quantify the extracted DNA and assess its purity.

    • Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep).

    • Sequence the library on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq) to achieve sufficient coverage (e.g., >50x).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference M. tuberculosis genome (e.g., H37Rv).

    • Call variants (SNPs and indels) using a reliable variant caller (e.g., GATK).

    • Compare the variants identified in the resistant isolate to those in a susceptible parental strain to identify mutations associated with resistance.

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_validation Functional Validation Isolate_Resistant_Mutants Isolate Resistant Mutants on Agent-31 Plates Determine_MIC Determine MIC Values Isolate_Resistant_Mutants->Determine_MIC Quantify Resistance WGS Whole Genome Sequencing Determine_MIC->WGS Select High-Resistance Isolates Identify_Mutations Identify Candidate Resistance Mutations WGS->Identify_Mutations Bioinformatic Analysis Gene_Knockout Gene Knockout/ Complementation Identify_Mutations->Gene_Knockout Hypothesize Function Confirm_Resistance Confirm Gene's Role in Resistance Gene_Knockout->Confirm_Resistance

Caption: Workflow for Investigating Agent-31 Resistance.

troubleshooting_mic Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (McFarland Standard) Start->Check_Inoculum Check_Media Test Media Quality with Control Strain Start->Check_Media Check_Drug Assess Drug Stability and Solubility Start->Check_Drug Check_Incubation Calibrate Incubator (Temp, CO2) Start->Check_Incubation Standardize_Reading Use Objective Readout (e.g., Resazurin) Check_Inoculum->Standardize_Reading Check_Media->Standardize_Reading Check_Drug->Standardize_Reading Check_Incubation->Standardize_Reading End Consistent MICs Standardize_Reading->End

Caption: Troubleshooting Guide for Inconsistent MICs.

resistance_pathway Agent31_ext Agent-31 (extracellular) Porin Porin Channel Agent31_ext->Porin Agent31_int Agent-31 (intracellular) Porin->Agent31_int EffluxPump Efflux Pump (Gene Y) Agent31_int->EffluxPump Expulsion Prodrug_Activation Activating Enzyme (Gene X) Agent31_int->Prodrug_Activation Active_Metabolite Active Metabolite Prodrug_Activation->Active_Metabolite Target Cellular Target Active_Metabolite->Target Inhibition Inhibition of Cellular Process Target->Inhibition MutationX Mutation in Gene X (e.g., A143V) MutationX->Prodrug_Activation Prevents Activation MutationY Upregulation of Gene Y MutationY->EffluxPump Increases Expulsion

Caption: Hypothetical Resistance Pathway for Agent-31.

References

Overcoming poor membrane permeability of "Antitubercular agent-31"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-31. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, with a focus on overcoming the agent's inherently poor membrane permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing high potency of Agent-31 in our enzyme assays, but this doesn't translate to our in vitro whole-cell assays against M. tuberculosis. Why is there a discrepancy?

A1: This is a common observation and is primarily attributed to the poor membrane permeability of this compound. The agent is a potent inhibitor of its target enzyme, but it struggles to cross the complex, lipid-rich cell wall of Mycobacterium tuberculosis to reach its intracellular target.[1][2][3] Additionally, once inside the host macrophage, it must also efficiently cross the phagosomal membrane to engage with the bacteria.

Q2: What are the primary barriers to Agent-31's permeability?

A2: Agent-31 faces two major barriers. First is the host cell membrane of the macrophage where M. tuberculosis resides. Second, and more formidable, is the unique mycobacterial cell envelope itself, which includes a mycolic acid layer that forms a waxy, low-permeability shield against many hydrophilic compounds.[1][2][4] Efflux pumps, which are transmembrane proteins that actively transport substrates out of the bacterial cell, can also contribute to low intracellular concentrations.[5][6][7][8]

Q3: What are the recommended strategies to enhance the intracellular delivery of Agent-31?

A3: The most promising strategies involve the use of drug delivery systems.[9][10][11][12] These include:

  • Liposomal Encapsulation: Encapsulating Agent-31 in liposomes can improve its stability, facilitate uptake by macrophages, and potentially fuse with bacterial membranes to deliver the drug directly.[13][14][15][16]

  • Nanoparticle Formulation: Formulating Agent-31 into polymeric nanoparticles (e.g., using PLGA) or solid lipid nanoparticles (SLNs) can enhance oral bioavailability, provide sustained release, and improve targeting to infected macrophages.[9][11][12][17]

  • Use of Permeation Enhancers: Co-administration with compounds that disrupt the integrity of the mycobacterial cell wall can increase the uptake of Agent-31. For example, inhibitors of cell wall synthesis have been shown to increase the accumulation of other drugs like rifampicin.[18]

Q4: Can active efflux be a problem for Agent-31, and how can we test for it?

A4: Yes, efflux is a potential mechanism of resistance. M. tuberculosis possesses numerous efflux pumps that can expel drugs.[5][7][19] To test for this, you can run your whole-cell assays in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant decrease in the minimum inhibitory concentration (MIC) in the presence of an EPI suggests that Agent-31 is a substrate for one or more efflux pumps.[6][8][20]

Q5: What is the best method to quantify the intracellular concentration of Agent-31 in macrophages?

A5: The gold standard for quantifying intracellular drug concentration is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. It involves incubating macrophages with Agent-31, followed by rigorous washing to remove extracellular drug, cell lysis, and then analysis of the lysate.[21][22] For fluorescent compounds, fluorometric assays can also be a rapid alternative.[23]

Troubleshooting Guides

Issue: Low Efficacy in Macrophage Infection Models

Your in vitro experiments using M. tuberculosis-infected macrophages show minimal bacterial load reduction despite using high concentrations of Agent-31.

G start Low efficacy observed in macrophage infection model q1 Is free Agent-31 being used? start->q1 a1_yes Poor cell permeability is likely. Consider drug delivery systems. q1->a1_yes Yes q2 Is a delivery system (e.g., liposomes) in use? q1->q2 No a2_no Refer to Protocol 1 for Liposome Encapsulation. a1_yes->a2_no q2->a2_no No q3 Is the encapsulation efficiency confirmed? q2->q3 Yes a3_no Optimize formulation. Check lipid composition and drug-to-lipid ratio. q3->a3_no No q4 Is efflux suspected? q3->q4 Yes a4_yes Perform assay with Efflux Pump Inhibitors (EPIs). See Protocol 3. q4->a4_yes Yes end Quantify intracellular concentration via LC-MS/MS (Protocol 2) to confirm uptake. q4->end No a4_yes->end

Caption: Troubleshooting workflow for low efficacy of Agent-31.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of Agent-31

This protocol describes a standard thin-film hydration method for encapsulating the hydrophilic Agent-31.

  • Lipid Film Preparation:

    • Prepare a lipid mixture of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in a round-bottom flask.

    • Dissolve the lipids in a chloroform:methanol (2:1 v/v) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at 45°C to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Prepare a 10 mg/mL solution of this compound in sterile phosphate-buffered saline (PBS), pH 7.4.

    • Add the Agent-31 solution to the dried lipid film.

    • Hydrate the film by rotating the flask in a water bath at 60°C (above the lipid phase transition temperature) for 1 hour to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder device heated to 60°C.

  • Purification:

    • Remove the unencapsulated (free) Agent-31 from the liposome suspension.

    • Use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS for 24 hours.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • To determine encapsulation efficiency, lyse a known amount of the purified liposome suspension with a detergent (e.g., 0.5% Triton X-100).

    • Quantify the total amount of Agent-31 using HPLC or a spectrophotometric assay and compare it to the initial amount used.

G A Dissolve Lipids in Solvent B Rotary Evaporation (Create Thin Film) A->B C Hydrate Film with Agent-31 Solution B->C D Size Extrusion (100 nm membrane) C->D E Purification (Remove Free Drug) D->E F Characterization (DLS, HPLC) E->F

Caption: Workflow for liposome encapsulation of Agent-31.

Protocol 2: Quantification of Intracellular Agent-31 in Macrophages via LC-MS/MS
  • Cell Culture:

    • Seed murine macrophages (e.g., J774A.1 cell line) in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

  • Drug Incubation:

    • Aspirate the culture medium and replace it with a fresh medium containing the desired concentration of Agent-31 (either free or in a delivery system).

    • Incubate for a specified time (e.g., 4 hours) at 37°C, 5% CO2.

  • Washing:

    • Aspirate the drug-containing medium.

    • Wash the cell monolayer three times with ice-cold PBS to completely remove any extracellular drug. This step is critical for accuracy.

  • Cell Lysis and Protein Precipitation:

    • Add 500 µL of ice-cold methanol containing an appropriate internal standard to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate/suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant, which contains the extracted drug.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a method with specific mass transitions for Agent-31 and the internal standard for accurate quantification.

    • Calculate the intracellular concentration based on a standard curve and normalize it to the cell number or total protein content per well.

Protocol 3: Efflux Pump Inhibition Assay
  • MIC Determination:

    • Determine the baseline Minimum Inhibitory Concentration (MIC) of Agent-31 against M. tuberculosis using a standard broth microdilution method.

  • Assay with EPI:

    • Prepare a 96-well plate with two-fold serial dilutions of Agent-31 in Middlebrook 7H9 broth.

    • Prepare an identical plate that also contains a sub-lethal concentration of an efflux pump inhibitor (EPI), such as verapamil (e.g., at 20 µg/mL). The concentration of the EPI should not inhibit bacterial growth on its own.

    • Inoculate all wells with a standardized culture of M. tuberculosis.

    • Incubate the plates at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC in both the absence and presence of the EPI.

    • A ≥4-fold reduction in the MIC in the presence of the EPI is considered a positive result, indicating that Agent-31 is a substrate of an efflux pump that is inhibited by the tested EPI.

Comparative Data Hub

The following tables present hypothetical data to illustrate the potential improvements in Agent-31 delivery using different formulation strategies.

Table 1: Comparison of Intracellular Concentration in J774A.1 Macrophages

FormulationConcentration in Medium (µM)Intracellular Concentration (µM)Uptake Ratio (Intracellular/Medium)
Free Agent-31101.5 ± 0.30.15
Liposomal Agent-311018.2 ± 2.11.82
PLGA-NP Agent-311025.6 ± 3.52.56

Table 2: Efficacy of Agent-31 Formulations in M. tuberculosis-infected Macrophages

Formulation (at 5 µM)Treatment Duration (hours)Log Reduction in CFU
Untreated Control480
Free Agent-31480.4 ± 0.1
Liposomal Agent-31481.9 ± 0.3
PLGA-NP Agent-31482.5 ± 0.4

Table 3: Effect of Efflux Pump Inhibitor (EPI) on Agent-31 MIC

StrainMIC of Agent-31 (µg/mL)MIC of Agent-31 + Verapamil (µg/mL)Fold Change in MIC
M. tuberculosis H37Rv3248
Resistant Isolate #1128168
Resistant Isolate #264641

Note: Data are representative and for illustrative purposes only.

References

"Antitubercular agent-31" experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antitubercular Agent-31 in their experiments. The information is based on established protocols for screening and evaluating potential antitubercular compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro screening of this compound?

A1: For initial screening of novel compounds like this compound, a common starting concentration is 10 µM.[1] This concentration is often used in primary screens to identify potential hits from compound libraries before proceeding to more detailed dose-response studies.[1]

Q2: Which strain of Mycobacterium tuberculosis should be used for susceptibility testing?

A2: The standard and widely used reference strain for antimicrobial susceptibility testing of M. tuberculosis is H37Rv (ATCC 27294).[2] This strain is pan-susceptible and serves as a reliable benchmark for evaluating the activity of new agents.

Q3: What are the appropriate positive and negative controls for experiments with this compound?

A3: For in vitro anti-tuberculosis activity assays, Rifampicin (RIF) and Isoniazid (INH) are recommended as positive controls.[1][3] Dimethyl sulfoxide (DMSO), the solvent typically used to dissolve the compound, should be used as the negative control to account for any solvent effects on bacterial growth.[1]

Q4: How should the Minimum Inhibitory Concentration (MIC) of this compound be determined?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).[1][3] This involves a serial dilution of the compound in a 96-well plate format.

Q5: How can I assess the cytotoxicity of this compound?

A5: It is crucial to evaluate the cytotoxicity of any potential drug candidate. A common method is the Cell Counting Kit-8 (CCK-8) assay using a relevant mammalian cell line, such as RAW264.7 macrophages, to determine the 50% cytotoxicity concentration (CC50).[3][5]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC Results 1. Inaccurate initial inoculum density.2. Variability in compound dilutions.3. Contamination of cultures.4. Improper plate sealing leading to evaporation.1. Standardize the inoculum to a McFarland standard of 0.5.[6]2. Use calibrated pipettes and perform serial dilutions carefully.3. Ensure aseptic technique throughout the experimental setup.4. Use appropriate plate seals and incubate in a humidified incubator.
No Inhibition of M. tuberculosis Growth 1. The compound may be inactive at the tested concentrations.2. The compound may have poor solubility in the assay medium.3. The compound may have degraded.1. Test a wider range of concentrations.2. Visually inspect for compound precipitation in the wells. Consider using a different solvent or formulation if solubility is an issue.3. Check the storage conditions and age of the compound stock solution.
High Background in Alamar Blue Assay 1. Contamination with other bacteria.2. Reagent instability.1. Perform a sterility check of the medium and reagents.2. Prepare Alamar Blue solution fresh or store it protected from light as per the manufacturer's instructions.
Discrepancy Between In Vitro Activity and Intracellular Assay Results 1. Poor cell permeability of the compound.2. The compound is effluxed by macrophages.3. The compound is cytotoxic to the host cells at the effective concentration.1. Consider structure-activity relationship (SAR) studies to improve cell penetration.2. Investigate potential interactions with host cell transporters.3. Determine the cytotoxicity profile of the compound on the host cells used in the intracellular assay.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microplate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Prepare an inoculum of M. tuberculosis H37Rv equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 104 CFU/well.[1]

  • Add 100 µL of the bacterial suspension to each well containing the serially diluted compound.[1]

  • Include wells with Rifampicin as a positive control and DMSO as a negative control.[1]

  • Seal the plates and incubate at 37°C for 7 days.[3]

  • After incubation, add a mixture of Alamar Blue reagent and 5% Tween-80 to each well.[3]

  • Continue incubation for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[3][7]

Data Presentation: Sample MIC Data
CompoundM. tuberculosis H37Rv MIC (µg/mL)
This compound4
Rifampicin (Positive Control)0.25
Isoniazid (Positive Control)0.1
DMSO (Negative Control)>64

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library (including Agent-31) Primary_Screen Single Concentration Screen (e.g., 10 µM) vs. M. tb H37Rv Compound_Library->Primary_Screen Identify 'Hits' Dose_Response Dose-Response Assay (MIC Determination) Primary_Screen->Dose_Response Confirmed 'Hits' Cytotoxicity Cytotoxicity Assay (e.g., on Macrophages) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50 / MIC) Cytotoxicity->Selectivity_Index SAR Structure-Activity Relationship (SAR) Selectivity_Index->SAR Promising Candidates In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo

Caption: A typical workflow for antitubercular drug discovery.

troubleshooting_logic Start Inconsistent MIC Results Inoculum Check Inoculum Density (McFarland Standard) Start->Inoculum Dilution Verify Compound Dilutions (Pipette Calibration) Start->Dilution Contamination Check for Contamination (Aseptic Technique) Start->Contamination Evaporation Inspect Plate Sealing Start->Evaporation End Consistent Results Inoculum->End Dilution->End Contamination->End Evaporation->End

Caption: Troubleshooting logic for inconsistent MIC results.

References

"Antitubercular agent-31" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Efficacy or Potency (e.g., variable IC50 values)

Inconsistent results in drug efficacy studies can be a significant challenge.[1] If you are observing variability in the potency of this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Degradation of Agent-31 in Media The stability of drugs in cell culture media can be a challenge for in vitro systems.[2] Confirm the stability of Agent-31 under your specific experimental conditions (e.g., temperature, pH, media components). Perform a time-course stability study using HPLC to quantify the concentration of the active compound over the duration of your experiment.
Interaction with Media Components Components in cell culture media, such as cysteine and certain metals, can impact the stability of drug products.[2][3] Evaluate the stability of Agent-31 in different media formulations (e.g., with and without serum, different buffering systems). Consider using a simpler, defined medium if complex media components are suspected to cause degradation.
Cell Seeding Density Precise cell density is crucial for reliable cytotoxicity assessment.[4] Optimize and standardize your cell seeding density for all experiments. Ensure even cell distribution across wells to avoid "edge effects."
Variability in Experimental Protocol Minor deviations in experimental procedures can lead to significant variations in results.[4] Ensure all experimental steps, including incubation times, reagent concentrations, and washing steps, are performed consistently.
Issue 2: Unexpected Cellular Toxicity or Altered Cell Morphology

If you observe cellular toxicity that is not consistent with the known mechanism of action of this compound, or if you notice unusual changes in cell morphology, it is possible that degradation products are responsible.

Potential Cause Recommended Solution
Formation of Bioactive Degradants Degradation of a parent compound can result in the formation of bioactive byproducts. For example, the degradation products of the antibiotic sulfamethoxazole have been shown to affect mammalian cells.[5] Use analytical techniques such as LC-MS to identify potential degradation products in your cell culture media.
pH Shift in Culture Media Cellular metabolism can cause a shift in the pH of the culture medium, which can, in turn, accelerate the degradation of pH-sensitive compounds.[6] Monitor the pH of your cell culture medium throughout the experiment. If a significant pH shift is observed, consider using a more robust buffering system or changing the media more frequently.
Light-Induced Degradation Some compounds are sensitive to light and can degrade into toxic byproducts upon exposure.[7] Protect your stock solutions and experimental plates from light by using amber vials and covering them with foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in cell culture media?

A1: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:

  • pH: The pH of the media can catalyze hydrolytic degradation.[6]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Media Components: Serum proteins, amino acids (like cysteine), and metal ions can interact with the compound and promote degradation.[2][3]

  • Light Exposure: Exposure to certain wavelengths of light can induce photolytic degradation.[7]

  • Enzymatic Activity: If using serum-containing media or certain cell types, metabolic enzymes could contribute to the degradation of the compound.

Q2: How can I determine the stability of this compound in my specific cell culture setup?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[8] This involves incubating this compound in your cell culture medium under the exact conditions of your experiment (e.g., 37°C, 5% CO2) and collecting samples at various time points. The concentration of the intact drug is then quantified by HPLC.

Q3: What are the common chemical degradation pathways for antitubercular agents?

A3: Common degradation pathways for drugs include hydrolysis, oxidation, and photolysis.[7] For antitubercular agents like isoniazid, degradation can occur through acetylation, hydrolysis, and deamination.[9] Rifampicin is known to be susceptible to hydrolysis in acidic environments.[10]

Q4: Can the degradation products of this compound affect my experimental results?

A4: Yes. Degradation products can have their own biological activity, which may be different from the parent compound.[5] These products could be toxic to cells, interfere with cellular signaling pathways, or even have a synergistic or antagonistic effect with the parent drug, leading to misleading results.

Q5: How should I prepare and store stock solutions of this compound to minimize degradation?

A5: To minimize degradation, stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C and protect them from light. Before use, thaw the aliquot quickly and dilute it to the final working concentration in pre-warmed cell culture media.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)Remaining Agent-31 in DMEM + 10% FBS (%)Remaining Agent-31 in Serum-Free DMEM (%)Remaining Agent-31 in RPMI-1640 + 10% FBS (%)
0100.0100.0100.0
695.298.194.5
1288.796.587.9
2476.492.375.1
4855.185.653.8
7238.979.237.2

Table 2: Effect of Temperature on the Stability of this compound (10 µM) in DMEM + 10% FBS

Time (hours)Remaining Agent-31 at 4°C (%)Remaining Agent-31 at 25°C (%)Remaining Agent-31 at 37°C (%)
0100.0100.0100.0
2499.894.376.4
4899.588.155.1
7299.182.538.9

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC

This protocol outlines the steps to assess the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Immediately after mixing, take a 100 µL sample for the T=0 time point.

  • Place the remaining medium in an incubator under standard cell culture conditions (37°C, 5% CO2).

  • Collect 100 µL samples at subsequent time points (e.g., 6, 12, 24, 48, and 72 hours).

  • For each sample, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products.[11][12]

  • Quantify the peak area of this compound at each time point and express it as a percentage of the peak area at T=0.

Visualizations

experimental_workflow start Start: Prepare Agent-31 in Media t0_sample Collect T=0 Sample start->t0_sample incubate Incubate at 37°C, 5% CO2 start->incubate precipitate Protein Precipitation (Acetonitrile) t0_sample->precipitate time_points Collect Samples at Time Points (6, 12, 24, 48, 72h) incubate->time_points time_points->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc_analysis HPLC Analysis supernatant->hplc_analysis data_analysis Quantify Peak Area & Calculate % Remaining hplc_analysis->data_analysis end_node End: Determine Stability Profile data_analysis->end_node

Caption: Workflow for assessing the stability of this compound in cell culture media.

troubleshooting_workflow start_node Inconsistent IC50 Results q1 Is Agent-31 stable in media for experiment duration? start_node->q1 a1_yes Check for variability in cell seeding density q1->a1_yes Yes a1_no Perform time-course stability study (HPLC) q1->a1_no No a2_no Review and standardize experimental protocol a1_yes->a2_no q2 Are media components (e.g., serum) causing degradation? a1_no->q2 a2_yes Test stability in serum-free or defined media q2->a2_yes Yes q2->a2_no No end_node Consistent Results a2_yes->end_node a2_no->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

signaling_pathway agent This compound degradant Degradation Product X agent->degradant Degradation in Media target Mycobacterial Target agent->target Intended Action receptor Cell Surface Receptor Y degradant->receptor Unintended Binding mapk MAPK Cascade (e.g., p38, JNK) receptor->mapk Activation apoptosis Apoptosis mapk->apoptosis Induction inhibition Inhibition of Bacterial Growth target->inhibition

Caption: Hypothetical signaling pathway illustrating off-target effects of a degradation product.

References

Addressing cytotoxicity of "Antitubercular agent-31" in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the in vitro cytotoxicity of "Antitubercular agent-31".

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also referred to as Compound 2, is an investigational antitubercular agent. It has demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.03 µM.[1] The primary known mechanism of action is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway, with a half-maximal inhibitory concentration (IC50) of 1.1 µM.[1][2]

Q2: I am observing significant cytotoxicity in my cell line when treated with this compound. Is this expected?

While specific public data on the cytotoxicity of this compound is limited, it is not uncommon for potent antimicrobial compounds to exhibit some level of cytotoxicity against mammalian cells.[3] Cytotoxicity is a critical parameter to assess for any new chemical entity in preclinical development.[4][5] The level of acceptable cytotoxicity often depends on the therapeutic window, which is the concentration range where the agent is effective against the target pathogen without causing significant harm to the host cells.

Q3: What are the initial steps I should take to troubleshoot the observed cytotoxicity?

When encountering unexpected cytotoxicity, a systematic approach is crucial. Here are the initial recommended steps:

  • Verify Experimental Parameters: Double-check all experimental parameters, including compound concentration, solvent concentration, incubation time, and cell seeding density.[6]

  • Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the assay.[6]

  • Positive Control: Include a known cytotoxic compound as a positive control to ensure the assay is performing as expected.

  • Cell Line Health: Confirm the health and viability of the cell line used. Contamination or poor cell health can lead to unreliable cytotoxicity results.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Active Antitubercular Concentrations

This guide provides a step-by-step approach if you observe significant cytotoxicity at or near the effective antitubercular concentration of this compound.

Problem: High cytotoxicity is observed in a mammalian cell line at concentrations required for antitubercular activity, indicating a narrow therapeutic window.

Workflow for Troubleshooting High Cytotoxicity:

A High Cytotoxicity Observed B Step 1: Confirm Dose-Response (Generate IC50 for cytotoxicity) A->B C Step 2: Evaluate Different Cell Lines (e.g., HepG2, A549, primary cells) B->C D Step 3: Shorten Exposure Time (e.g., 24h, 48h, 72h) C->D E Step 4: Investigate Mechanism of Cytotoxicity (Apoptosis vs. Necrosis) D->E F Step 5: Consider Formulation Strategies (e.g., liposomes, nanoparticles) E->F G Outcome: Optimized Assay Conditions or Mitigation Strategy F->G

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Detailed Steps:

  • Confirm Dose-Response: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your chosen cell line. This provides a quantitative measure of the compound's cytotoxic potential.[7]

  • Evaluate Different Cell Lines: The cytotoxic effect of a compound can be cell-line specific.[8] Test this compound against a panel of different cell lines, including those relevant to the potential site of infection or toxicity (e.g., liver cells like HepG2, lung cells like A549).[7]

  • Vary Exposure Time: Assess cytotoxicity at different time points (e.g., 24, 48, and 72 hours).[8] Shorter exposure times might reveal a larger therapeutic window.

  • Investigate the Mechanism of Cytotoxicity: Understanding whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) can provide insights into the mechanism of toxicity. Assays like Annexin V/PI staining can differentiate between these two pathways.[7][9]

  • Consider Formulation Strategies: If inherent cytotoxicity is a concern, exploring drug delivery systems like liposomes or nanoparticles may help to reduce off-target effects.[3][10]

Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results

This guide addresses issues with the reliability and reproducibility of your cytotoxicity data.

Problem: High variability in cytotoxicity results between experiments.

Logical Flow for Ensuring Reproducibility:

A Inconsistent Results B Check Compound Stock (Solubility, Stability) A->B C Standardize Cell Culture (Passage number, Seeding density) A->C D Validate Assay Protocol (Controls, Reagent stability) A->D E Review Data Analysis (Background subtraction, Curve fitting) A->E F Consistent & Reproducible Data B->F C->F D->F E->F cluster_0 Drug-Induced Stress cluster_1 Cellular Response cluster_2 Cell Fate A This compound B Mitochondrial Dysfunction A->B C DNA Damage A->C D ER Stress A->D E ROS Production B->E F Caspase Activation B->F C->F G UPR Activation D->G I Necrosis E->I H Apoptosis F->H G->H

References

Validation & Comparative

A Head-to-Head Battle in Tuberculosis Treatment: Bedaquiline vs. Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been significantly bolstered by the introduction of novel therapeutics. For decades, isoniazid has been a cornerstone of first-line treatment regimens. However, the emergence of multidrug-resistant TB (MDR-TB) has necessitated the development of new agents with alternative mechanisms of action. This guide provides a comprehensive comparison of the efficacy of the newer antitubercular agent, bedaquiline, against the established first-line drug, isoniazid, supported by experimental data and detailed methodologies.

At a Glance: Key Efficacy Parameters

ParameterBedaquilineIsoniazidReference
Mechanism of Action Inhibits mycobacterial ATP synthase, disrupting cellular energy production.[1][2][3][4]Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[5]
Spectrum of Activity Active against both drug-susceptible and drug-resistant M. tuberculosis, including MDR-TB strains.[2][5][6][7]Primarily active against drug-susceptible M. tuberculosis. Resistance is common in MDR-TB strains.[6][7]
In Vitro Potency (MIC) Generally lower MICs against both drug-susceptible and resistant strains.Higher MICs, particularly against resistant strains.[5][6][7]

In-Depth Efficacy Analysis

In Vitro Activity

Bedaquiline consistently demonstrates potent in vitro activity against a wide range of M. tuberculosis isolates, including those resistant to isoniazid and other first-line drugs.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Bedaquiline and Isoniazid against Mycobacterium tuberculosis

CompoundM. tuberculosis StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
BedaquilineDrug-Susceptible0.03 - 0.120.060.12
Isoniazid-Resistant0.03 - 0.120.060.12
IsoniazidDrug-Susceptible0.015 - 0.060.030.06
Isoniazid-Resistant>1.0>1.0>1.0

Data compiled from multiple sources for illustrative purposes.

In Vivo Efficacy

Animal models and clinical trials have substantiated the potent activity of bedaquiline, particularly in the context of drug-resistant tuberculosis.

Table 2: Comparative In Vivo Efficacy of Bedaquiline and Isoniazid

Study TypeModel/PopulationBedaquiline OutcomeIsoniazid Outcome
Murine ModelM. tuberculosis infected miceSuperior bactericidal activity compared to isoniazid monotherapy.[5]Effective against drug-susceptible strains, but less effective than bedaquiline-containing regimens.[8]
Clinical Trial (MDR-TB)Patients with MDR-TBAddition to standard regimen significantly reduced time to sputum culture conversion.[1][9][10]Ineffective as a single agent in cases of isoniazid resistance.
Clinical Trial (Drug-Susceptible TB)Patients with drug-susceptible TBEarly bactericidal activity is delayed but subsequently similar to isoniazid.[5]Rapid early bactericidal activity.[5]

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms of action of bedaquiline and isoniazid are central to their differing roles in tuberculosis therapy. Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG and subsequently inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. In contrast, bedaquiline targets the proton pump of the mycobacterial ATP synthase, an enzyme critical for energy generation. This novel mechanism makes bedaquiline effective against strains that have developed resistance to traditional cell wall synthesis inhibitors like isoniazid.

cluster_Isoniazid Isoniazid (INH) Pathway cluster_Bedaquiline Bedaquiline (BDQ) Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl-NADH) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall Leads to BDQ Bedaquiline ATP_Synthase ATP Synthase (Subunit c) BDQ->ATP_Synthase Binding and Inhibition Proton_Motive_Force Proton Motive Force Dissipation ATP_Production ATP Production Proton_Motive_Force->ATP_Production Disruption of Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to

Caption: Mechanisms of action for isoniazid and bedaquiline.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This colorimetric assay provides a rapid and reliable method for determining the MIC of antitubercular agents.

Protocol:

  • Preparation of Drug Plates: Two-fold serial dilutions of bedaquiline and isoniazid are prepared in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (or a clinical isolate) is diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum of approximately 5 x 104 CFU/mL in each well.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin: A solution of resazurin (typically 0.01% w/v) is added to each well.

  • Re-incubation and Reading: Plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

cluster_workflow REMA for MIC Determination A Prepare serial drug dilutions in 96-well plate C Inoculate plate with bacteria A->C B Prepare standardized M. tuberculosis inoculum B->C D Incubate at 37°C for 7 days C->D E Add Resazurin solution to each well D->E F Re-incubate for 24-48 hours E->F G Read results: Blue = No Growth Pink = Growth F->G H Determine MIC G->H

Caption: Experimental workflow for the Resazurin Microtiter Assay.

Time-Kill Assay for Bactericidal Activity

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared in 7H9-OADC broth to a final concentration of approximately 105 - 106 CFU/mL.

  • Drug Exposure: Bedaquiline and isoniazid are added to separate culture tubes at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 4x, 10x MIC). A growth control tube without any drug is also included.

  • Time-Point Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 7, 14, and 21 days).

  • Viable Cell Counting: The aliquots are serially diluted and plated on 7H11 agar plates.

  • Incubation and Colony Counting: Plates are incubated at 37°C for 3-4 weeks, after which the number of colonies (CFU/mL) is determined for each time point and drug concentration.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

cluster_workflow Time-Kill Assay Workflow A Prepare standardized M. tuberculosis culture B Add Bedaquiline, Isoniazid, and control to separate cultures A->B C Incubate at 37°C B->C D Sample at multiple time points (e.g., Day 0, 2, 4, 7, 14, 21) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates for 3-4 weeks E->F G Count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time to generate kill curves G->H

Caption: Workflow for a bactericidal time-kill assay.

Conclusion

Bedaquiline represents a significant advancement in the treatment of tuberculosis, particularly for drug-resistant forms of the disease. Its novel mechanism of action and potent in vitro and in vivo efficacy make it a critical tool in modern TB therapy. While isoniazid remains a vital component of first-line regimens for drug-susceptible TB due to its rapid bactericidal effect, its utility is limited by widespread resistance. The comparative data presented in this guide underscore the importance of continued research and development of new antitubercular agents to address the evolving challenge of drug resistance. For drug development professionals, the distinct molecular targets of bedaquiline and isoniazid highlight promising avenues for the discovery of next-generation therapies.

References

In Vitro Efficacy Showdown: Antitubercular Agent-31 vs. Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the need for novel therapeutic agents is paramount to address the rise of drug-resistant strains. This guide provides a comparative analysis of the in vitro performance of a novel investigational compound, referred to as Antitubercular agent-31, against the frontline antibiotic, rifampicin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new treatments for tuberculosis.

Comparative In Vitro Activity

The following table summarizes the key in vitro efficacy metrics for this compound and rifampicin against Mycobacterium tuberculosis (Mtb).

ParameterThis compoundRifampicinReference
Target Mycolic Acid Synthesis (Hypothesized)DNA-dependent RNA polymerase[1][2]
MIC90 2.57 µM0.25 mg/L (Radiometric)[3][4]
0.5-1 mg/L (Absolute Conc.)[4]
Activity Spectrum Active against drug-susceptible MtbActive against drug-susceptible Mtb[3][5]

Note: Data for this compound is based on the published results for batzelladine L (31)[3]. The mechanism of action for Agent-31 is hypothesized for illustrative purposes.

Experimental Protocols

The in vitro data presented in this guide were obtained using standardized methodologies to ensure reproducibility and comparability.

Minimum Inhibitory Concentration (MIC) Determination

1. Bactec Radiometric Method (for Rifampicin):

This method measures the metabolic activity of M. tuberculosis to determine susceptibility.

  • Culture Medium: 7H12 broth is utilized for the assay.

  • Procedure:

    • Clinical isolates of M. tuberculosis complex are cultured.

    • The strains are exposed to serial dilutions of the antimicrobial agent in the 7H12 broth.

    • The metabolic activity is measured radiometrically.

    • The MIC is defined as the lowest concentration of the drug that inhibits bacterial growth.

2. Absolute Concentration Method (for Rifampicin):

This agar-based method is a conventional approach for susceptibility testing.

  • Culture Medium: 7H10 agar medium is used.

  • Procedure:

    • The stability of the drug in the agar medium is confirmed.

    • M. tuberculosis complex strains are inoculated onto the 7H10 agar plates containing serial dilutions of the antimicrobial agent.

    • The plates are incubated and subsequently read to determine the MIC.

    • The MIC is the lowest drug concentration that prevents visible bacterial growth.[4]

Mechanism of Action Signaling Pathways

The following diagrams illustrate the mechanisms of action for rifampicin and a hypothesized pathway for this compound.

rifampicin_moa rifampicin Rifampicin rpoB β-subunit of RNA Polymerase (rpoB) rifampicin->rpoB Binds to transcription Transcription rpoB->transcription Inhibition of protein_synthesis Protein Synthesis transcription->protein_synthesis Blocks bacterial_death Bacterial Death protein_synthesis->bacterial_death Leads to

Caption: Mechanism of action of Rifampicin.

agent31_moa agent31 This compound inhA Enoyl-ACP reductase (InhA) agent31->inhA Inhibits fasn_ii Fatty Acid Synthase-II (FAS-II) Pathway inhA->fasn_ii Part of mycolic_acid Mycolic Acid Synthesis fasn_ii->mycolic_acid Disruption of cell_wall Cell Wall Integrity mycolic_acid->cell_wall Compromises bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Leads to

Caption: Hypothesized mechanism of action for this compound.

Discussion

Based on the available in vitro data, this compound demonstrates potent activity against M. tuberculosis. The reported MIC90 of 2.57 µM for batzelladine L (31) is a promising starting point for further investigation[3]. For comparison, rifampicin's MIC90 is reported at 0.25 mg/L in the radiometric system and 0.5-1 mg/L by the absolute concentration method[4].

Rifampicin's well-established mechanism involves the inhibition of the DNA-dependent RNA polymerase, which effectively halts bacterial transcription and protein synthesis[1][2]. The hypothesized mechanism for Agent-31, targeting mycolic acid synthesis, represents a different and potentially synergistic pathway. Inhibition of mycolic acid synthesis is a validated strategy, as seen with the frontline drug isoniazid[6][7].

It is important to note that a direct head-to-head in vitro study using identical assay conditions would be necessary for a definitive comparison of potency. Factors such as the specific M. tuberculosis strains tested, culture conditions, and endpoint determination methods can influence MIC values.

Conclusion

This compound shows promising in vitro activity that warrants further investigation. Its distinct, albeit hypothesized, mechanism of action compared to rifampicin could be advantageous in combating drug-resistant TB and for use in novel combination therapies. Future studies should focus on direct comparative assays, determination of bactericidal versus bacteriostatic activity, and evaluation against a panel of drug-resistant clinical isolates.

References

Comparative Analysis of Antitubercular Agent-31 and BTZ043: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising DprE1 inhibitors in the fight against tuberculosis.

This guide provides a comprehensive comparative analysis of two potent antitubercular agents, Antitubercular agent-31 and BTZ043. Both compounds target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the synthesis of the mycobacterial cell wall. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.

Executive Summary

BTZ043 is a well-characterized benzothiazinone currently in clinical development, demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis. This compound, also a DprE1 inhibitor, shows excellent in vitro potency. However, available data suggests challenges with its pharmacokinetic profile, particularly its oral bioavailability. This comparison highlights the distinct stages of development and the differing characteristics of these two drug candidates.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and BTZ043.

Table 1: In Vitro Efficacy

ParameterThis compoundBTZ043
Target DprE1DprE1[1][2]
MIC vs. M. tuberculosis H37Rv 0.03 µM[3][4][5][6][7]1 ng/mL (~0.002 µM)[8]
IC50 vs. DprE1 1.1 µM[3][4][5][6][7]Not explicitly stated in the provided results

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundBTZ043
Aqueous Solubility (pH 7.4) 0.81 µg/mL[3]Low solubility[9]
Plasma Protein Binding 97.9%[3]Not explicitly stated in the provided results
Liver Microsomal Stability Acceptable in human and mouse[3]Low interaction with CYP450 enzymes[1]
Oral Bioavailability Poor (no compound signal detected post-oral administration)[3]Sufficient for in vivo efficacy in animal models[1][10]
Clinical Development Stage Preclinical[3]Phase 2 clinical trials[1][2][11]

Mechanism of Action: Targeting DprE1

Both this compound and BTZ043 function by inhibiting DprE1, a flavoenzyme essential for the biosynthesis of arabinans, which are crucial components of the mycobacterial cell wall. BTZ043 is known to be a prodrug that is activated within the mycobacterium to a nitroso derivative. This reactive species then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.[8] While the detailed covalent binding mechanism for this compound is not specified in the available documents, its targeting of DprE1 places it in a similar class of action.

cluster_Mycobacterium Mycobacterium tuberculosis cluster_CellWall Cell Wall Synthesis DprE1 DprE1 Enzyme Arabinan Arabinan Synthesis DprE1->Arabinan MycolicAcid Mycolic Acid Layer Arabinan->MycolicAcid Agent This compound / BTZ043 Inhibition Inhibition Agent->Inhibition Inhibition->DprE1 CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of action for DprE1 inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC for antitubercular agents is typically determined using a broth microdilution method. A standardized suspension of M. tuberculosis H37Rv is cultured in 96-well plates. The compounds are serially diluted and added to the wells. The plates are incubated for a defined period, after which bacterial growth is assessed visually or by using a growth indicator like Alamar Blue.[5] The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

In Vivo Efficacy Assessment (General Protocol):

Animal models, such as mice or guinea pigs, are used to evaluate the in vivo efficacy of antitubercular agents. The animals are infected with a virulent strain of M. tuberculosis. After a set period to establish infection, the animals are treated with the test compound, a positive control (e.g., isoniazid), or a vehicle control over a specified duration. Efficacy is determined by measuring the reduction in bacterial load (colony-forming units) in the lungs and spleen of treated animals compared to the control group.[12]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Mtb_Culture M. tuberculosis Culture (H37Rv) Incubation Incubation & Growth Assessment Mtb_Culture->Incubation Serial_Dilution Serial Dilution of Compound Serial_Dilution->Incubation MIC_Value Determine MIC Incubation->MIC_Value Animal_Infection Animal Model Infection (e.g., Mice) Treatment Compound Administration Animal_Infection->Treatment Organ_Harvest Harvest Lungs/Spleen Treatment->Organ_Harvest CFU_Count Determine CFU Count Organ_Harvest->CFU_Count

References

A Comparative Guide to Antitubercular Agents: PBTZ169 (Macozinone) vs. Antitubercular Agent-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two promising antitubercular agents, PBTZ169 (also known as Macozinone) and the more recently identified Antitubercular agent-31. Both compounds target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the synthesis of the mycobacterial cell wall. While PBTZ169 has progressed to clinical trials and has a substantial body of in vivo data, information on the in vivo efficacy of this compound is not yet publicly available. This guide summarizes the existing data to aid researchers in understanding the current landscape of these DprE1 inhibitors.

Mechanism of Action: Targeting DprE1

Both PBTZ169 and this compound inhibit DprE1, an enzyme vital for the biosynthesis of key cell wall components in Mycobacterium tuberculosis.[1] PBTZ169 is a covalent inhibitor, forming a bond with the Cys387 residue in the active site of DprE1. This action blocks the synthesis of arabinan, a crucial component of the mycobacterial cell wall.[1] this compound also targets DprE1, although the specifics of its binding interaction are less detailed in the public domain.[2] The inhibition of DprE1 leads to the disruption of cell wall integrity and ultimately, bacterial cell death.

cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis cluster_1 Drug Action DPR Decaprenyl-P-Ribose DPA Decaprenyl-P-Arabinose DPR->DPA DprE1/DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall PBTZ169 PBTZ169 Inhibition Inhibition PBTZ169->Inhibition Agent31 This compound Agent31->Inhibition Inhibition->DPR Blocks DprE1

Figure 1: Simplified signaling pathway of DprE1 inhibition.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for PBTZ169 and this compound. It is important to note the disparity in the depth of available in vivo efficacy data between the two compounds.

Table 1: In Vitro Activity

ParameterPBTZ169 (Macozinone)This compoundReference
Target DprE1DprE1[1][2]
MIC against M. tuberculosis H37Rv 0.0001 µg/mL0.03 µM[2][3]
IC50 against DprE1 Not explicitly stated in search results1.1 µM[2]

Table 2: In Vivo Data (Murine Models)

ParameterPBTZ169 (Macozinone)This compoundReference
Efficacy (Lungs) Significant log reduction in CFUData not available[3]
Efficacy (Spleen) Significant log reduction in CFUData not available[3]
Dosing 50 mg/kg (oral)10 or 2 mg/kg (p.o. or i.v.) for PK study[2][3]
Pharmacokinetics Good pharmacodynamicsAcceptable PK profile with i.v. dosing; poor oral bioavailability (no compound signal detected)[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a typical experimental protocol for an in vivo efficacy study, drawn from studies on PBTZ169.

In Vivo Efficacy Study in a Murine Model of Tuberculosis (PBTZ169)
  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected via aerosol with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection to establish a chronic infection.

  • Drug Administration: PBTZ169 is administered orally, once daily, at a specified dose (e.g., 50 mg/kg).[3] A control group receives the vehicle solution.

  • Duration of Treatment: Treatment is carried out for a defined period, for example, 2 months.[3]

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Middlebrook 7H11).

  • CFU Enumeration: After incubation, the colony-forming units (CFU) are counted to determine the bacterial load in each organ.

  • Data Analysis: The log10 CFU reduction in the treated groups is compared to the untreated control group to determine the efficacy of the compound.

Infection Aerosol Infection (M. tuberculosis H37Rv) Incubation Establishment of Chronic Infection Infection->Incubation Treatment Daily Oral Gavage (PBTZ169 or Vehicle) Incubation->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU CFU Enumeration and Analysis Plating->CFU

Figure 2: General experimental workflow for in vivo efficacy testing.

Summary and Future Directions

PBTZ169 (Macozinone) is a well-characterized DprE1 inhibitor with demonstrated in vivo efficacy against Mycobacterium tuberculosis. It has advanced to clinical trials, underscoring its potential as a new antitubercular drug.[1]

This compound is a more recent discovery that also targets DprE1. While it shows promising in vitro activity, the current lack of publicly available in vivo efficacy data in tuberculosis infection models makes a direct comparison of its performance with PBTZ169 impossible at this time. The reported poor oral bioavailability of this compound in a pharmacokinetic study presents a potential hurdle for its development as an oral therapeutic.[2]

Further research, particularly in vivo efficacy studies in established animal models of tuberculosis, is essential to determine the therapeutic potential of this compound and to understand how it compares to other DprE1 inhibitors like PBTZ169. Researchers in the field will be keenly awaiting such data to emerge.

References

Navigating the Challenge of Drug Resistance: A Comparative Guide to Antitubercular Agent-31 and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global tuberculosis control. The development of new antitubercular agents with novel mechanisms of action is paramount to overcoming this threat. This guide provides a comparative analysis of "Antitubercular agent-31," a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), and its expected cross-resistance profile with existing first- and second-line tuberculosis drugs.

Introduction to this compound

"this compound" (also referred to as Compound 2, with catalog numbers HY-151205 and HY-151339) is an oxadiazole-based compound that has demonstrated significant in vitro activity against the standard laboratory strain of M. tuberculosis H37Rv.[1][2][3] Its novel mechanism of action, targeting the essential enzyme DprE1, suggests a low probability of cross-resistance with currently used antitubercular drugs that target different cellular pathways.

Mechanism of Action: Targeting the Mycobacterial Cell Wall Synthesis

This compound functions by inhibiting DprE1, a key enzyme in the mycobacterial arabinogalactan biosynthesis pathway. Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to bacterial death. This pathway is absent in humans, making DprE1 an attractive target for selective antimycobacterial therapy.

The inhibition of DprE1 by this compound has been quantified with an IC50 of 1.1 µM.[1][2] This targeted action is distinct from the mechanisms of major TB drugs like rifampicin (inhibits RNA polymerase), isoniazid (inhibits mycolic acid synthesis), and fluoroquinolones (inhibit DNA gyrase).

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against the drug-susceptible H37Rv strain of M. tuberculosis.

CompoundTargetM. tuberculosis StrainMIC (µM)IC50 (µM)
This compoundDprE1H37Rv0.03[1][2][3]1.1[1][2]

Cross-Resistance Profile

Due to its unique mechanism of action targeting DprE1, it is anticipated that this compound will not exhibit cross-resistance with first- and second-line TB drugs. Strains of M. tuberculosis that have developed resistance to existing drugs by mutations in the genes encoding their respective targets should, in principle, remain susceptible to DprE1 inhibitors.

While specific experimental data on the cross-resistance of this compound against a comprehensive panel of drug-resistant M. tuberculosis strains is not yet publicly available in the reviewed scientific literature, the table below presents the expected profile based on its novel target.

Drug ClassMechanism of ActionGene(s) Associated with ResistanceExpected Cross-Resistance with this compound
First-Line Drugs
IsoniazidInhibition of mycolic acid synthesiskatG, inhANone
RifampicinInhibition of DNA-dependent RNA polymeraserpoBNone
PyrazinamideDisruption of membrane potential and transportpncANone
EthambutolInhibition of arabinosyl transferaseembBNone
Second-Line Drugs
Fluoroquinolones (e.g., Moxifloxacin)Inhibition of DNA gyrasegyrA, gyrBNone
Aminoglycosides (e.g., Amikacin, Kanamycin)Inhibition of protein synthesis (30S ribosomal subunit)rrs, eisNone
CapreomycinInhibition of protein synthesisrrs, tlyANone
BedaquilineInhibition of ATP synthaseatpENone
LinezolidInhibition of protein synthesis (50S ribosomal subunit)rplC, 23S rRNANone
ClofazimineUnknownRv0678None

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antitubercular agents. Below are standardized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a drug's potency. A common method is the broth microdilution assay.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

DprE1 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the DprE1 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR), are purified.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the DprE1 enzyme, DPR, and varying concentrations of the inhibitor (this compound).

  • Initiation and Incubation: The reaction is initiated by the addition of a reducing agent (e.g., dithionite) to reduce the FAD cofactor of DprE1. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection of Product Formation: The conversion of DPR to decaprenylphosphoryl-β-D-2'-keto-arabinose (DPX), the product of the DprE1 reaction, is measured. This can be done using various methods, such as thin-layer chromatography (TLC) with radiolabeled DPR or a coupled enzyme assay where the reoxidation of the FADH2 cofactor is linked to a fluorescent or colorimetric reporter.

  • IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the action and evaluation of this compound.

DprE1_Pathway cluster_inhibition Inhibition FPP Farnesyl pyrophosphate DP Decaprenyl phosphate FPP->DP DPR Decaprenylphosphoryl- β-D-ribose DP->DPR DprA PRPP Phosphoribosyl pyrophosphate PRPP->DPR DPX Decaprenylphosphoryl- β-D-2'-keto-arabinose DPR->DPX DprE1 DPA Decaprenylphosphoryl- β-D-arabinose DPX->DPA DprE2 Arabinan Arabinan (Cell Wall Component) DPA->Arabinan Arabinofuranosyl- transferases Agent31 Antitubercular agent-31 DprE1 DprE1 Agent31->DprE1

Caption: DprE1's role in the arabinan biosynthesis pathway and its inhibition by this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture M. tuberculosis Culture (H37Rv) Inoculation Inoculation of 96-well Plate Culture->Inoculation Drug_Dilution Serial Dilution of This compound Drug_Dilution->Inoculation Incubation Incubation (37°C, 7-14 days) Inoculation->Incubation Readout Visual or Resazurin-based Growth Assessment Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration Readout->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising new class of antitubercular compounds that target the essential DprE1 enzyme in M. tuberculosis. Its novel mechanism of action strongly suggests a lack of cross-resistance with existing first- and second-line TB drugs, making it a potentially valuable tool in the fight against drug-resistant tuberculosis. Further preclinical and clinical studies are warranted to fully characterize its efficacy and safety profile, and to confirm its activity against a broad panel of MDR and XDR clinical isolates. The development of DprE1 inhibitors like this compound offers a hopeful path toward more effective and shorter treatment regimens for all forms of tuberculosis.

References

Head-to-Head Comparison of DprE1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, a critical target in the development of novel anti-tubercular agents. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis responsible for a crucial step in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are vital components of the cell wall.[1] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death. DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Performance Data of Key DprE1 Inhibitors

The following table summarizes the in vitro and in vivo performance of several leading DprE1 inhibitors, including those currently in clinical trials.

InhibitorClassTargetIC50 (nM)MIC (μg/mL) against M. tuberculosis H37RvIn Vivo Efficacy (Log10 CFU Reduction in Mouse Lung)
BTZ-043 Covalent (Benzothiazinone)DprE1-0.0023~1.9
Macozinone (PBTZ169) Covalent (Benzothiazinone)DprE1-0.00065~2.4
TBA-7371 Non-covalent (Azaindole)DprE1100.78-3.12 (μM)Dose-dependent reduction
OPC-167832 Non-covalent (Carbostyril)DprE1-0.00024-0.002Superior efficacy at low doses

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of DprE1 inhibition and the methods used for evaluation, the following diagrams illustrate the DprE1 signaling pathway and a typical experimental workflow for inhibitor screening.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Arabinofuranosyl- transferases Inhibitor DprE1 Inhibitors (Covalent & Non-covalent) Inhibitor->DPR Block

Figure 1: DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis.

Experimental_Workflow cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Compound Library) Enzyme_Assay DprE1 Enzyme Inhibition Assay (IC50 Determination) HTS->Enzyme_Assay MIC_Assay Whole-Cell Activity Assay (MIC Determination) Enzyme_Assay->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on HepG2 cells) MIC_Assay->Cytotoxicity Mouse_Model Tuberculosis Mouse Model (e.g., C3HeB/FeJ) Cytotoxicity->Mouse_Model Efficacy_Study Efficacy Study (CFU Reduction in Lungs/Spleen) Mouse_Model->Efficacy_Study PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis Efficacy_Study->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Lead_Opt->HTS Iterative Improvement

Figure 2: Experimental Workflow for the Evaluation of DprE1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (Resazurin-based)

This assay measures the direct inhibitory effect of compounds on the DprE1 enzyme. The activity of DprE1 is coupled to the reduction of resazurin to the fluorescent resorufin.

Materials:

  • Purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Flavin adenine dinucleotide (FAD)

  • Resazurin solution (0.15 mg/mL in DPBS)[2]

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween 20)

  • 96-well black microplates

Procedure:

  • Add 2 μL of test compound dilutions in DMSO to the wells of a 96-well plate.

  • Prepare a reaction mixture containing DprE1 enzyme, FAD, and DPR in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Add 20 µL of resazurin solution to each well.[2]

  • Incubate for an additional 1 to 4 hours at 37°C.[2]

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[2]

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds serially diluted in Middlebrook 7H9 broth

  • 96-well microplates

  • Resazurin solution or other growth indicators

Procedure:

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add a growth indicator such as resazurin and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of anti-tubercular drug candidates. The C3HeB/FeJ mouse model, which develops caseous necrotic lung lesions similar to human tuberculosis, is a robust model for such studies.[3]

Procedure:

  • Infect C3HeB/FeJ mice via aerosol with a low dose of M. tuberculosis.

  • Allow the infection to establish for a set period (e.g., 4 weeks) to develop chronic infection.

  • Administer the test compound orally or via the desired route at various doses for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle only.

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Calculate the log10 CFU reduction for each treatment group compared to the untreated control group at the start of treatment.[3][4]

Conclusion

The development of DprE1 inhibitors represents a significant advancement in the search for new anti-tuberculosis therapies. Both covalent and non-covalent inhibitors have demonstrated potent activity in preclinical studies, with several candidates progressing to clinical trials. This guide provides a comparative overview of their performance, offering valuable insights for researchers in the field. The provided experimental protocols serve as a foundation for the consistent and reproducible evaluation of novel DprE1 inhibitors. Continued research and development in this area are crucial for addressing the global health challenge of multidrug-resistant tuberculosis.

References

Validating "Antitubercular Agent-31" as a Promising Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. This guide provides a comparative analysis of a promising lead compound, designated "Antitubercular Agent-31," against current first-line and second-line therapies. The objective is to present a clear, data-driven validation of its potential for further preclinical and clinical development.

Comparative Efficacy and Safety Profile

A critical initial step in lead compound validation is the assessment of its antimycobacterial potency and its selectivity for the pathogen over host cells. The following table summarizes the in vitro performance of this compound compared to standard antitubercular drugs.

CompoundClassMechanism of ActionMIC₉₀ (µg/mL) vs. Mtb H37RvCC₅₀ (µM) vs. Vero cellsSelectivity Index (SI = CC₅₀/MIC₉₀)
This compound (Hypothetical) Novel Target Inhibitor Inhibition of a novel Mtb enzyme 0.1 >100 >1000
IsoniazidHydrazideInhibits mycolic acid synthesis[1][2]0.05>1000>20000
RifampicinRifamycinInhibits DNA-dependent RNA polymerase[1]0.150500
PyrazinamideNicotinamide analogDisrupts membrane potential and inhibits trans-translation[1]25>1000>40
EthambutolDiamine derivativeInhibits arabinosyl transferase[3]2.0>1000>500
MoxifloxacinFluoroquinoloneInhibits DNA gyrase[4]0.25200800
BedaquilineDiarylquinolineInhibits ATP synthase[5]0.0310333
LinezolidOxazolidinoneInhibits protein synthesis[6]0.5150300

MIC₉₀ (Minimum Inhibitory Concentration for 90% of strains) values are indicative of antimycobacterial potency. CC₅₀ (50% Cytotoxic Concentration) values represent the concentration at which 50% of host cells are killed, indicating potential toxicity. The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window.

This compound demonstrates potent activity against the standard laboratory strain of M. tuberculosis H37Rv, comparable to the first-line drug Rifampicin and superior to Ethambutol and Pyrazinamide. Importantly, its high CC₅₀ value in a mammalian cell line results in an excellent selectivity index, suggesting a favorable preliminary safety profile.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation of antitubercular drug candidates.[7] The following protocols outline the key in vitro assays used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Assay Procedure:

    • A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microplate.

    • The standardized Mtb culture is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue and Tween 80 is added to each well.

    • Plates are re-incubated for 24 hours.

  • Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay (CC₅₀)

Cytotoxicity assays are crucial for assessing the potential toxicity of a drug candidate to mammalian cells.[8][9][10][11][12] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • The medium is removed, and MTT solution is added to each well.

    • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Data Interpretation: The absorbance is measured using a microplate reader. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Intracellular Activity Assay

Since M. tuberculosis is an intracellular pathogen, it is vital to assess a compound's ability to kill the bacteria residing within host cells, such as macrophages.[13][14][15]

  • Cell Infection: A macrophage cell line (e.g., J774A.1) is infected with M. tuberculosis H37Rv at a specific multiplicity of infection.

  • Assay Procedure:

    • After allowing for phagocytosis, extracellular bacteria are removed by washing.

    • The infected cells are treated with serial dilutions of the test compound.

    • After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release the intracellular bacteria.

  • Data Interpretation: The number of viable bacteria is determined by plating the lysate on solid media and counting the colony-forming units (CFUs). The intracellular MIC is the lowest concentration of the compound that causes a significant reduction in intracellular CFUs compared to the untreated control.

Visualizing the Path to Validation

Experimental Workflow for Antitubercular Lead Validation

The following diagram illustrates the typical workflow for the preclinical in vitro evaluation of a new antitubercular lead compound.

G A Compound Library Screening B Primary Screen: Mtb Growth Inhibition (MIC) A->B C Secondary Screen: Cytotoxicity Assay (CC50) B->C D Calculation of Selectivity Index (SI) C->D E Intracellular Activity Assay (Macrophage Model) D->E Promising SI F Mechanism of Action Studies E->F G In Vivo Efficacy Studies (e.g., Mouse Model) F->G H Lead Optimization G->H

Preclinical in vitro workflow for a new antitubercular lead compound.

Logical Relationship in Lead Compound Validation

The decision-making process for advancing a lead compound is based on a set of logical relationships between its measured properties.

G Potency High Potency (Low MIC) Selectivity High Selectivity Index Potency->Selectivity Safety Low Cytotoxicity (High CC50) Safety->Selectivity Intracellular_Activity Good Intracellular Activity Selectivity->Intracellular_Activity Advance Advance to In Vivo Studies Intracellular_Activity->Advance

Key decision-making criteria for advancing a lead antitubercular compound.

Conclusion

Based on the presented in vitro data, the hypothetical "this compound" exhibits a promising profile as a lead compound for further development. Its potent antimycobacterial activity, coupled with a high selectivity index, suggests a wide therapeutic window. The next critical steps will involve elucidating its mechanism of action and evaluating its efficacy in in vivo models of tuberculosis.[7] These further studies will be essential to fully validate its potential as a next-generation antitubercular drug.

References

Navigating the Safety Landscape of Novel Antitubercular Agents: A Comparative Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profiles of novel antitubercular agents is paramount in the quest for more effective and less toxic treatments for tuberculosis (TB). This guide provides an objective comparison of the toxicity profiles of key novel antitubercular drugs, supported by experimental data and detailed methodologies.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has necessitated the development of new therapeutic agents. However, these novel drugs, while offering hope, also present a unique set of safety challenges. This comparative guide focuses on the toxicity profiles of several recently approved or late-stage clinical development antitubercular agents, including bedaquiline, pretomanid, delamanid, and sutezolid.

Comparative Analysis of Adverse Events

The following table summarizes the key adverse events associated with novel antitubercular agents based on clinical trial data. It is important to note that these agents are typically used in combination regimens, which can influence the overall toxicity profile.

Adverse EventBedaquilinePretomanidDelamanidSutezolid
QTc Prolongation Significant concern; requires regular ECG monitoring.[1][2][3]Not a primary concern when used in the BPaL regimen.[4]Significant concern; requires regular ECG monitoring.[1][5]Generally well-tolerated with no significant ECG changes reported in early studies.[6][7]
Hepatotoxicity Increased incidence of elevated transaminases.[2][8]Liver test abnormalities are common, particularly when used with other hepatotoxic drugs.[9]Liver function abnormalities have been observed; regular monitoring is recommended.[5]Transient, asymptomatic elevations in ALT have been observed.[6]
Peripheral Neuropathy Not a prominent adverse effect.A common adverse event, often attributed to the linezolid component of the BPaL regimen.[10]A potential side effect.[5]Appears to have a better safety profile than linezolid regarding neuropathy.[7][11]
Myelosuppression Not a primary concern.Anemia, neutropenia, and thrombocytopenia are common, largely attributed to linezolid.[9][10]Not a prominent adverse effect.Appears to have a better safety profile than linezolid regarding myelosuppression.[7][11]
Gastrointestinal Effects Nausea, vomiting, and diarrhea are commonly reported.[2]Nausea and vomiting are common.[12]Nausea, vomiting, and diarrhea are common.[5]Generally well-tolerated.[6]
Other Notable Effects Increased mortality was observed in one clinical trial, though a causal link was not definitively established.[3]Optic neuropathy has been reported, primarily associated with linezolid.[9][10]Headaches and dizziness are relatively common.[5]Favorable safety profile in early trials.[13]

Key Experimental Protocols for Toxicity Assessment

The evaluation of the toxic potential of novel antitubercular agents relies on a battery of preclinical and clinical experimental protocols.

Cardiotoxicity Assessment: QT Prolongation

A primary safety concern for several new TB drugs is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias.

Experimental Protocol: In Vitro hERG Assay

The in vitro hERG (human Ether-à-go-go-Related Gene) assay is a crucial preclinical screen to assess a drug's potential to block the IKr potassium channel, a key component in cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Method: Automated patch-clamp electrophysiology systems (e.g., QPatch) are employed to measure the hERG channel current in the presence of varying concentrations of the test compound.

  • Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG channel current. A lower IC50 value indicates a higher potential for QT prolongation.

  • Controls: A known hERG inhibitor (e.g., E-4031) is used as a positive control, and the vehicle (e.g., DMSO) serves as a negative control.

Clinical Monitoring Protocol

During clinical trials and post-market surveillance, regular ECG monitoring is essential for drugs with a known risk of QT prolongation.

  • Baseline: A baseline ECG is performed before initiating treatment.

  • Monitoring Frequency: ECGs are typically repeated at specified intervals (e.g., 2, 4, 8, and 12 weeks) and as clinically indicated.

  • QTc Calculation: The QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF), to yield the QTc interval.

  • Actionable Thresholds: Clinically significant QT prolongation is generally defined as a QTc interval >500 ms or an increase of >60 ms from baseline. Such findings may necessitate dose modification or discontinuation of the offending drug.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is another significant safety concern with antitubercular therapy.

Experimental Protocol: Preclinical Animal Models

Rodent models are commonly used to assess the potential for hepatotoxicity.

  • Study Design: Animals are administered the test drug at various dose levels for a specified duration.

  • Parameters Monitored:

    • Serum Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured in serum. Significant elevations in ALT and AST are indicative of hepatocellular injury.

    • Histopathology: Liver tissues are examined for evidence of necrosis, inflammation, and other pathological changes.

Clinical Monitoring Protocol

  • Baseline: Liver function tests (LFTs), including ALT, AST, ALP, and bilirubin, are measured before starting treatment.

  • Monitoring Frequency: LFTs are monitored periodically throughout treatment, with increased frequency for patients with pre-existing liver disease or those receiving concomitant hepatotoxic drugs.

  • "Hy's Law": The FDA's guidance on DILI highlights "Hy's Law" as a strong predictor of severe liver injury. It is characterized by a triad of:

    • Elevation of aminotransferases (ALT or AST) to >3 times the upper limit of normal (ULN).

    • Concurrent elevation of total bilirubin to >2 times ULN.

    • No other explanation for the combination of these findings (e.g., viral hepatitis, pre-existing liver disease).

Visualizing Toxicity Pathways and Workflows

To better understand the complex relationships in drug toxicity, diagrams can be invaluable.

Drug_Induced_QT_Prolongation Signaling Pathway of Drug-Induced QT Prolongation Novel Antitubercular Agent Novel Antitubercular Agent hERG K+ Channel hERG K+ Channel Novel Antitubercular Agent->hERG K+ Channel Inhibition Reduced K+ Efflux Reduced K+ Efflux hERG K+ Channel->Reduced K+ Efflux Delayed Repolarization Delayed Repolarization Reduced K+ Efflux->Delayed Repolarization Prolonged Action Potential Duration Prolonged Action Potential Duration Delayed Repolarization->Prolonged Action Potential Duration QTc Interval Prolongation QTc Interval Prolongation Prolonged Action Potential Duration->QTc Interval Prolongation Increased Risk of Torsades de Pointes Increased Risk of Torsades de Pointes QTc Interval Prolongation->Increased Risk of Torsades de Pointes

Caption: Signaling Pathway of Drug-Induced QT Prolongation.

Toxicity_Assessment_Workflow Experimental Workflow for Toxicity Assessment cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In Vitro Assays In Vitro Assays hERG Assay hERG Assay In Vitro Assays->hERG Assay Cytotoxicity Assays Cytotoxicity Assays In Vitro Assays->Cytotoxicity Assays Phase I Trials Phase I Trials hERG Assay->Phase I Trials Animal Models Animal Models Rodent Hepatotoxicity Study Rodent Hepatotoxicity Study Animal Models->Rodent Hepatotoxicity Study Cardiovascular Safety Pharmacology Cardiovascular Safety Pharmacology Animal Models->Cardiovascular Safety Pharmacology Rodent Hepatotoxicity Study->Phase I Trials SAD/MAD Studies SAD/MAD Studies Phase I Trials->SAD/MAD Studies Intensive Safety Monitoring Intensive Safety Monitoring SAD/MAD Studies->Intensive Safety Monitoring Phase II/III Trials Phase II/III Trials Intensive Safety Monitoring->Phase II/III Trials ECG Monitoring ECG Monitoring Phase II/III Trials->ECG Monitoring Liver Function Monitoring Liver Function Monitoring Phase II/III Trials->Liver Function Monitoring Post-Marketing Surveillance Post-Marketing Surveillance Liver Function Monitoring->Post-Marketing Surveillance Real-World Safety Data Real-World Safety Data Post-Marketing Surveillance->Real-World Safety Data

Caption: Experimental Workflow for Toxicity Assessment.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

Reference Compound: Antitubercular Agent-31 (ATA-31)

Disclaimer: "this compound" (ATA-31) is not a recognized chemical identifier. This document provides a general framework for establishing safe disposal procedures for a novel or uncharacterized chemical compound in a laboratory setting. Specific procedures must be developed based on the known chemical properties and hazards of the actual substance, in full compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Logistical Information

Safe disposal of any new chemical entity begins with a thorough characterization and hazard assessment. The following steps provide a procedural guide for researchers handling novel compounds like ATA-31.

Hazard Identification and Characterization

Before any disposal activities, the primary goal is to understand the risks associated with the compound. This information is typically found in the Safety Data Sheet (SDS). If an SDS is not available for a novel compound, a provisional one should be created based on data from similar compounds and initial experimental findings.

Key Data Points for Disposal Planning:

Data PointSignificance for DisposalTypical Data Source
Physical State Determines handling procedures (e.g., solid, liquid, gas).SDS Section 9
pH Indicates corrosivity. Highly acidic or basic materials may require neutralization.SDS Section 9
Flash Point Indicates flammability. Materials with low flash points require specialized, explosion-proof containers and handling.SDS Section 9
Reactivity Identifies potential for hazardous reactions with other chemicals (e.g., water, air, other waste streams).SDS Section 10
Acute/Chronic Toxicity (LD50/LC50) Determines the level of health hazard and required personal protective equipment (PPE). High toxicity may require inactivation before disposal.SDS Section 11
Environmental Hazards Indicates potential harm to aquatic life or the environment, guiding waste stream segregation (e.g., RCRA hazardous waste).SDS Section 12
Operational Disposal Plan

This plan outlines the step-by-step process for safely managing waste generated from research activities involving ATA-31.

Step 1: Waste Characterization

  • Consult the SDS or provisional safety data for ATA-31 to determine its hazards (toxic, flammable, corrosive, reactive).

Step 2: Segregation

  • Do not mix ATA-31 waste with other waste streams unless explicitly permitted by your EHS department.

  • Maintain separate, clearly labeled waste containers for:

    • Solid waste contaminated with ATA-31 (e.g., gloves, weighing paper, contaminated vials).

    • Liquid waste containing ATA-31 (e.g., reaction supernatants, unused solutions).

    • Sharps waste (e.g., needles, contaminated glass pipettes).

Step 3: Container Selection and Labeling

  • Use only chemically compatible containers approved by your EHS department. For example, do not store corrosive materials in metal cans.

  • Label all waste containers clearly with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • The specific components and their approximate concentrations.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability).

Step 4: Accumulation and Storage

  • Store waste containers in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • Keep containers closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Disposal Request

  • Once a container is full or has reached its accumulation time limit (per institutional policy), submit a chemical waste pickup request to your EHS department.

  • Do not pour any amount of ATA-31 waste down the drain or dispose of it in regular trash.

Experimental Protocol: General Deactivation of a Reactive Compound

The following is a generic protocol for deactivating a small quantity of a potentially reactive research chemical. This is an illustrative example and must be adapted based on the specific reactivity of ATA-31.

Objective: To neutralize the reactivity of ATA-31 in a controlled laboratory setting prior to collection by EHS.

Materials:

  • ATA-31 waste solution.

  • Appropriate deactivating agent (e.g., 1M sodium hypochlorite for a biologically active compound, 1M sodium bicarbonate for an acidic compound).

  • Stir plate and stir bar.

  • Fume hood.

  • Appropriate PPE (safety goggles, lab coat, chemically resistant gloves).

  • pH paper or pH meter.

Procedure:

  • Place the beaker containing the ATA-31 waste solution inside a larger secondary container within a certified chemical fume hood.

  • Begin stirring the solution gently with a magnetic stir bar.

  • Slowly, add the selected deactivating agent dropwise to the ATA-31 solution. Caution: Observe for any signs of vigorous reaction, gas evolution, or temperature increase. If this occurs, stop the addition immediately.

  • After adding a small amount of the deactivating agent, pause and check the pH of the solution (if applicable for the reaction).

  • Continue the slow addition of the deactivating agent until the desired endpoint is reached (e.g., complete color change, neutralization of pH, cessation of gas evolution).

  • Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.

  • Affix a "Hazardous Waste - Treated" label to the container, detailing the original contents and the treatment process.

  • Request pickup from your EHS department.

Visualizations

Workflow for Establishing Safe Disposal Procedures

start Start: New Compound (ATA-31) Synthesized/Acquired sds 1. Obtain or Create Safety Data Sheet (SDS) start->sds haz_id 2. Identify Hazards (Toxic, Flammable, Corrosive, Reactive) sds->haz_id reg 3. Consult Institutional & Regulatory Requirements (EHS, EPA, RCRA) haz_id->reg seg 4. Develop Waste Segregation Plan reg->seg container 5. Select & Label Appropriate Waste Containers seg->container protocol 6. Write Disposal SOP (Includes Deactivation if needed) container->protocol train 7. Train All Laboratory Personnel protocol->train implement 8. Implement Disposal Plan (Accumulate & Store Waste) train->implement pickup 9. Request EHS Waste Pickup implement->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for developing a compliant chemical disposal plan.

Logical Flow for Waste Segregation Decision

start Generated Waste Containing ATA-31 is_sharp Is it a Sharp? start->is_sharp is_liquid Is it Liquid? is_sharp->is_liquid No sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes is_solid Is it Solid? is_liquid->is_solid No liquid_waste Dispose in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Hazardous Waste Container is_solid->solid_waste Yes consult_ehs Consult EHS for Unusual Waste Form is_solid->consult_ehs No

Caption: Decision tree for segregating laboratory waste streams.

Personal protective equipment for handling Antitubercular agent-31

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Antitubercular agent-31. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize the risk of exposure to this compound through aerosols, splashes, or accidental inoculation.[1][2] The selection of PPE is contingent on the nature of the work being conducted.[1][2]

PPE ComponentSpecificationProtection Against
Gloves Disposable nitrile or latex gloves. Must cover wrists.Direct contact with the agent, contaminated surfaces.
Lab Coat/Gown Long-sleeved, solid-front, back-closing gown.Splashes and contamination of personal clothing.[3]
Respiratory Protection N95 or FFP2 respirator.[1]Inhalation of aerosols.
Eye Protection Safety goggles or face shield.Splashes to the eyes and face.
Footwear Closed-toe shoes.Spills and falling objects.[4]

Table 1: Personal Protective Equipment for Handling this compound

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the steps for safely weighing a solid form of this compound and preparing a stock solution.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance

  • Fume hood or biological safety cabinet

  • Vortex mixer

  • Sterile conical tubes (1.5 mL and 15 mL)

  • Micropipettes and sterile, filtered tips

  • PPE as specified in Table 1

Procedure:

  • Preparation:

    • Ensure the fume hood or biological safety cabinet is certified and functioning correctly.

    • Don all required PPE: back-closing gown, double gloves, N95 respirator, and safety goggles.[3]

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the exact weight.

    • Securely close the primary container of this compound.

  • Solubilization:

    • Transfer the weighed agent into a sterile conical tube.

    • Using a micropipette, add the calculated volume of solvent to the tube to achieve the desired stock concentration.

    • Cap the tube securely and vortex until the agent is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, sterile microcentrifuge tubes.

    • Store the aliquots at the recommended temperature, protected from light.

  • Decontamination and Waste Disposal:

    • Wipe down the analytical balance, spatula, and work surface with an appropriate decontamination solution.

    • Dispose of all contaminated materials, including gloves, weigh boat, and pipette tips, in a designated hazardous waste container.[5]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Handling and Storage:

  • All work with this compound must be conducted in a designated area, such as a fume hood or biological safety cabinet.

  • Access to areas where the agent is handled should be restricted.

  • Store the agent in a secure, well-ventilated, and clearly labeled location away from incompatible materials.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.[1]

  • Contain: Cover the spill with absorbent material, working from the outside in.

  • Neutralize/Decontaminate: Apply an appropriate decontamination solution and allow for the recommended contact time.

  • Clean: Collect all contaminated materials using forceps or other tools and place them in a labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area again with the decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

  • All solid and liquid waste contaminated with this compound is considered hazardous pharmaceutical waste.[6]

  • Solid Waste: Gloves, gowns, pipette tips, and other contaminated disposable materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] These containers are often black and labeled "hazardous waste pharmaceuticals".[5]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[5]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through a licensed biomedical waste disposal company.[6]

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Gown, Double Gloves, N95 Respirator, Goggles prep2 Prepare Workspace: Decontaminate Fume Hood prep1->prep2 weigh Weigh Agent-31 prep2->weigh solubilize Solubilize in Solvent weigh->solubilize aliquot Aliquot Stock Solution solubilize->aliquot decon Decontaminate Workspace & Equipment aliquot->decon dispose Dispose of Contaminated Waste in Hazardous Bins decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of this compound.

G cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gown, Pipettes) solid_bin Hazardous Solid Waste Bin (Black) solid_waste->solid_bin liquid_waste Liquid Waste (Unused Solutions) liquid_bin Hazardous Liquid Waste Container liquid_waste->liquid_bin sharps_waste Sharps Waste (Needles) sharps_bin Sharps Container sharps_waste->sharps_bin disposal_co Licensed Biomedical Waste Disposal Company solid_bin->disposal_co liquid_bin->disposal_co sharps_bin->disposal_co

Caption: Disposal Plan for this compound Contaminated Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.